Product packaging for Cefaclor(Cat. No.:CAS No. 53994-73-3)

Cefaclor

Numéro de catalogue: B193732
Numéro CAS: 53994-73-3
Poids moléculaire: 367.8 g/mol
Clé InChI: QYIYFLOTGYLRGG-GPCCPHFNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cefaclor is a cephalosporin bearing chloro and (R)-2-amino-2-phenylacetamido groups at positions 3 and 7, respectively, of the cephem skeleton. It has a role as an antibacterial drug and a drug allergen.
Semisynthetic, broad-spectrum antibiotic derivative of cephalexin.
This compound anhydrous is a Cephalosporin Antibacterial.
This compound is a beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located in bacterial cytoplasmic membranes. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound Anhydrous is the anhydrous form of this compound, a beta-lactam, second-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1979 and has 9 approved and 1 investigational indication.
Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN.
See also: Cephalexin (broader);  Ceftazidime (related);  Cefazolin (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClN3O4S B193732 Cefaclor CAS No. 53994-73-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QYIYFLOTGYLRGG-GPCCPHFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3022748
Record name Cefaclor
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Molecular Weight

367.8 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Cefaclor
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Solubility

2.10e-01 g/L
Record name Cefaclor
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CAS No.

53994-73-3, 70356-03-5
Record name Cefaclor
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Record name Cefaclor [INN]
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Record name CEFACLOR ANHYDROUS
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Record name Cefaclor
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Melting Point

327 °C
Record name Cefaclor
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Record name Cefaclor
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pharmacological Profile of Cefaclor for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Cefaclor, a second-generation cephalosporin antibiotic. The information presented is intended to support research and development applications by providing detailed data on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and spectrum of activity.

Mechanism of Action

This compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[2][5] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[6][7]

By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains.[2] This interference with the cell wall assembly leads to a weakened and defective cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2][8]

dot

cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasmic Space / Cell Wall Precursors Peptidoglycan Precursors (UDP-NAG, UDP-NAM-pentapeptide) Lipid_Carrier Lipid Carrier (Bactoprenol) Precursors->Lipid_Carrier Synthesis of Lipid II Translocation Translocation to Outer Membrane Lipid_Carrier->Translocation PBP Penicillin-Binding Proteins (PBPs) Translocation->PBP Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Lysis Cell Lysis PBP->Lysis Cell_Wall Stable Cell Wall Crosslinking->Cell_Wall This compound This compound This compound->PBP Binds to and inactivates Inhibition Inhibition

Figure 1: this compound's mechanism of action on bacterial cell wall synthesis.

Pharmacokinetics: ADME Profile

The pharmacokinetic properties of this compound have been well-characterized, demonstrating its suitability for oral administration.

ParameterValueReference
Absorption Well-absorbed orally. Peak serum concentrations are reached within 30-60 minutes. Food may delay but does not decrease the extent of absorption.[9][10]
Distribution Protein binding is approximately 23.5-25%.[1][11]
Metabolism This compound is not significantly metabolized in the body.[1][9]
Excretion Primarily excreted unchanged in the urine. Approximately 60-85% of the drug is eliminated via the kidneys within 8 hours.[1]
Half-life The serum half-life in individuals with normal renal function is approximately 0.6 to 0.9 hours.[1][12]

Pharmacodynamics

The bactericidal activity of this compound is primarily dependent on the duration of time that the drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (Time > MIC).[13] This time-dependent killing characteristic is typical for beta-lactam antibiotics.[14]

ParameterDescriptionReference
Primary Pharmacodynamic Index Time above Minimum Inhibitory Concentration (T > MIC)[13][14]
Effect Bactericidal[4]

Spectrum of Activity

This compound is a second-generation cephalosporin with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1][15][16]

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniae< 2[17]
Streptococcus pyogenes0.06 - 4[15]
Staphylococcus aureus (methicillin-susceptible)0.6 - 128[15]
Haemophilus influenzae0.03 - 128< 2[15][17]
Moraxella catarrhalis< 2[17]
Escherichia coli[1]
Klebsiella spp.[1]
Proteus mirabilis[1]

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes is a primary mechanism of resistance.[18][19] These enzymes hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive.[18] this compound is susceptible to hydrolysis by some β-lactamases.[20][21][22]

  • Alteration of Target Sites: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect on cell wall synthesis.[12][23]

  • Reduced Permeability: In Gram-negative bacteria, alterations in the outer membrane porin channels can restrict the entry of this compound into the cell, preventing it from reaching its PBP targets.[8][24]

dot

This compound This compound Hydrolysis Hydrolysis of β-lactam ring This compound->Hydrolysis Beta_Lactamase β-lactamase Enzyme Beta_Lactamase->Hydrolysis Catalyzes Inactive_this compound Inactive this compound Hydrolysis->Inactive_this compound

Figure 2: Mechanism of β-lactamase mediated resistance to this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol outlines the determination of the MIC of this compound against a bacterial isolate using the broth microdilution method, following general principles from EUCAST and other standard methodologies.[25][26]

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Spectrophotometer

  • Sterile diluents (e.g., water, DMSO)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the this compound dilutions, resulting in a final inoculum of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

dot

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Standardize_Inoculum Standardize Bacterial Inoculum (5x10^5 CFU/mL) Standardize_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Start Start Prepare_Culture Prepare Log-phase Bacterial Culture Start->Prepare_Culture Inoculate_Tubes Inoculate Tubes with Bacterial Culture Prepare_Culture->Inoculate_Tubes Set_Up_Tubes Set up Tubes with this compound (at various MIC multiples) Set_Up_Tubes->Inoculate_Tubes Incubate_Shaking Incubate with Shaking at 37°C Inoculate_Tubes->Incubate_Shaking Sample_Timepoints Sample at Predetermined Time Points (0, 2, 4, 8, 24h) Incubate_Shaking->Sample_Timepoints Plate_Dilutions Perform Serial Dilutions and Plate for CFU Count Sample_Timepoints->Plate_Dilutions Plot_Data Plot log10 CFU/mL vs. Time Plate_Dilutions->Plot_Data End End Plot_Data->End

References

Initial In Vitro Studies on Cefaclor's Antibacterial Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro antibacterial efficacy of Cefaclor, a second-generation cephalosporin antibiotic. The document focuses on quantitative data from key studies, detailed experimental protocols for assessing antibacterial activity, and visual representations of the drug's mechanism of action and experimental workflows.

Data Presentation: In Vitro Susceptibility of Key Pathogens to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant bacterial pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae

Number of IsolatesStrain CharacteristicsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
2,644Penicillin-Susceptible---[1]
99.5% susceptible to this compound
2,644Penicillin-Intermediate---[1]
30.8% susceptible to this compound
381General Isolates (Pakistan, 2002-2015)---[2]
PK/PD breakpoint lower than CLSI
79Clinical Isolates (China, 1997)---[3]
Penicillin-susceptible 100% susceptible
8General IsolatesMean NCCLS MIC: 1.4--[4]
Mean Bacteriostatic MIC: 0.24

Table 2: In Vitro Activity of this compound against Haemophilus influenzae

Number of IsolatesStrain CharacteristicsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
2,212Ampicillin-Susceptible---[5]
191Beta-lactamase Positive---[5]
128Ampicillin-Resistant, Beta-lactamase Negative---[5]
324Beta-lactamase Positive (Canada, 1997-1998)---[6][7]
66.7% of this compound-resistant isolates were ROB-1 positive
1,537General Isolates (USA, 1994-1995)---[8]
18.3% resistant or intermediate

Table 3: In Vitro Activity of this compound against Moraxella catarrhalis

Number of IsolatesStrain CharacteristicsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
818General Isolates (Europe & USA, 1992-1993)---[9]
All but three isolates were sensitive
97General Isolates (Pakistan)-MIC90 ≤0.12-[10]

Table 4: In Vitro Activity of this compound against Staphylococcus aureus

Number of IsolatesStrain CharacteristicsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
201General Isolates-≤8-[11]
40Methicillin-Susceptible (MSSA)Median MIC: 27 (disk diffusion zone in mm)--[12]

Table 5: In Vitro Activity of this compound against Escherichia coli

Number of IsolatesStrain CharacteristicsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
489Hospital and Community Urinary Tract Isolates2 (Hospital), 1.5 (Community)-0.125-96[13]
321General Isolates50% resistance--[14]

Experimental Protocols

The in vitro antibacterial efficacy of this compound is primarily determined using standardized methods such as the Kirby-Bauer disk diffusion test and broth microdilution to ascertain the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

  • Disk Application: this compound-impregnated disks (typically 30 µg) are dispensed onto the surface of the inoculated agar plate.

  • Incubation: The plates are inverted and incubated at a specified temperature (usually 35-37°C) for 16-24 hours.

  • Zone Measurement: Following incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

  • Interpretation: The measured zone diameter is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to this compound.

Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium in a liquid medium.

Protocol:

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized bacterial suspension is prepared, similar to the Kirby-Bauer method, to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound in which there is no visible bacterial growth (i.e., the first clear well).

Mandatory Visualization

This compound's Mechanism of Action

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CW_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death CW_Synthesis->Cell_Lysis Inhibition leads to This compound This compound This compound->PBP Binds to and Inhibits

Caption: Mechanism of this compound's antibacterial action.

Experimental Workflow for In Vitro Efficacy Testing

G cluster_workflow In Vitro Susceptibility Testing Workflow cluster_methods Susceptibility Testing Methods start Bacterial Isolate from Clinical Sample culture Pure Culture Preparation start->culture standardize Inoculum Standardization (0.5 McFarland) culture->standardize kb_test Kirby-Bauer Disk Diffusion standardize->kb_test Inoculation bm_test Broth Microdilution (MIC determination) standardize->bm_test Inoculation incubation Incubation (16-24h at 35-37°C) kb_test->incubation bm_test->incubation measurement Measurement of Zone of Inhibition incubation->measurement for Kirby-Bauer observation Observation of Bacterial Growth incubation->observation for Broth Microdilution interpretation Interpretation of Results (Susceptible, Intermediate, Resistant) measurement->interpretation observation->interpretation

Caption: Workflow for determining this compound's in vitro efficacy.

References

An In-depth Technical Guide on the Basic Pharmacokinetics and Absorption of Cefaclor in Laboratory Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties and absorption mechanisms of Cefaclor, a second-generation cephalosporin antibiotic, as elucidated through various laboratory models. The information presented herein is intended to support research, development, and a deeper understanding of this compound's behavior in biological systems.

Pharmacokinetic Profile of this compound in Laboratory Animals

This compound is efficiently absorbed from the gastrointestinal tract in several laboratory animal species.[1][2] The primary route of elimination for the unchanged antibiotic is through renal excretion.[1][2][3] However, the metabolic stability of this compound varies across species, with dogs showing greater metabolism compared to rats and mice, where the drug is largely excreted unchanged.[1][2]

The following table summarizes key pharmacokinetic parameters of this compound observed in different laboratory animal models.

ParameterSpeciesDoseRouteCmax (µg/mL)Tmax (min)Half-life (hours)Bioavailability (%)Reference
Peak Serum LevelFasting Subjects250 mgOral~730-600.6-0.9-[4]
Peak Serum LevelFasting Subjects500 mgOral~1330-600.6-0.9-[4]
Peak Serum LevelFasting Subjects1 gOral~2330-600.6-0.9-[4]
Half-lifeAnephric Patients----2.3-2.8-[4]
BioavailabilityMice-Oral---12.6[5]
BioavailabilityRats-Oral---15.3[5]
BioavailabilityRabbits-Oral---32.3[5]
BioavailabilityDogs-Oral---72.3[5]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Studies in dogs have shown that after oral administration, the highest concentrations of radiolabeled this compound are found in the liver and kidney.[3] Appreciable levels were also detected in bone marrow and synovial fluid, with concentrations in synovial fluid being comparable to those in the blood.[3]

Intestinal Absorption of this compound

The oral absorption of this compound involves a carrier-mediated transport system.[6] In rats, the absorption in the jejunum is characterized by a saturable, Michaelis-Menten-type kinetic mechanism, indicating the involvement of a transporter.[6] In contrast, absorption in the colon appears to be a passive process.[6] The peptide transporter 1 (PEPT1) has been identified as a key transporter involved in the intestinal absorption of this compound.[7]

Caco-2 cell monolayers are a widely used in vitro model to study the intestinal permeability of drugs.[8][9][10] These cells, derived from human colon adenocarcinoma, differentiate to form a polarized monolayer with tight junctions and microvilli, mimicking the intestinal epithelium.[10] While specific permeability data for this compound in Caco-2 models was not extensively detailed in the provided search results, the methodology is a standard approach for evaluating the absorption characteristics of drugs like this compound.

Experimental Protocols

This section outlines typical methodologies employed in the pharmacokinetic and absorption studies of this compound.

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Animal Model: Male Purdue-Wistar rats (250 g) or male ICR mice (30 g).[3]

Dosing:

  • A solution of [¹⁴C]this compound (4.25 mg/mL in 0.05 M sodium acetate buffer, pH 4.5) is administered orally at a dose of 16.9 mg/kg.[3]

  • Animals are typically fasted for 24 hours prior to dosing.[3]

  • Isotonic saline (20 ml/kg) may be administered intraperitoneally prior to antibiotic administration to ensure hydration.[3]

Sample Collection:

  • Animals are placed in metabolism cages.[3]

  • Urine and feces are collected at specified time intervals (e.g., 2, 4, 6, 8, and 24 hours) post-administration.[3]

  • Blood samples can be collected via appropriate methods (e.g., tail vein, cardiac puncture) at various time points to determine plasma concentrations.

Analytical Method:

  • Quantification of this compound in biological samples is commonly performed using High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13][14]

  • A reversed-phase C18 column is often used for separation.[11]

  • The mobile phase can consist of a mixture of acetonitrile, methanol, and a buffer (e.g., triethylamine buffer at pH 7).[11]

  • For radiolabeled studies, radioactivity in samples is measured using a liquid scintillation counter.[3]

Objective: To determine the intrinsic membrane absorption parameters of this compound in the rat intestine.[6]

Methodology:

  • A single-pass intestinal perfusion technique is utilized.[6]

  • A segment of the intestine (e.g., jejunum or colon) is isolated and cannulated in an anesthetized rat.

  • A solution containing this compound at different concentrations is perfused through the intestinal segment at a constant flow rate (e.g., 0.25 ml/min).[6]

  • Samples of the perfusate are collected from the outlet cannula at steady state.[6]

  • The disappearance of this compound from the perfusate is measured to calculate the intestinal wall permeability.[6]

Analytical Method:

  • This compound concentrations in the perfusate samples are determined by HPLC with UV detection (e.g., at 254 nm).[6]

  • The mobile phase can be a mixture of methanol and a citric acid-dibasic sodium phosphate buffer (pH 5).[6]

Objective: To assess the intestinal permeability of this compound across a Caco-2 cell monolayer.

Cell Culture:

  • Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwells) and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[10]

Permeability Assay:

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • A solution of this compound is added to the apical (AP) side of the monolayer, and the appearance of the drug in the basolateral (BL) compartment is measured over time to determine the apparent permeability coefficient (Papp) in the absorptive direction (AP to BL).

  • To investigate active efflux, the transport from the BL to the AP side is also measured.

Analytical Method:

  • Quantification of this compound in the receiver compartment is typically performed by LC-MS/MS for high sensitivity and specificity.

Visualizations

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal_Selection Animal Selection (e.g., Rats, Mice) Fasting 24h Fasting Animal_Selection->Fasting Hydration Hydration (Saline Injection) Fasting->Hydration Dosing Oral Administration of this compound Hydration->Dosing Metabolism_Cage Placement in Metabolism Cage Dosing->Metabolism_Cage Blood_Sampling Blood Sampling (Time Points) Metabolism_Cage->Blood_Sampling Urine_Feces_Collection Urine & Feces Collection Metabolism_Cage->Urine_Feces_Collection Sample_Processing Sample Processing (e.g., Plasma Separation) Blood_Sampling->Sample_Processing Urine_Feces_Collection->Sample_Processing Quantification Quantification (HPLC or LC-MS/MS) Sample_Processing->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow of an in vivo pharmacokinetic study of this compound.

G Intestinal_Lumen Intestinal Lumen This compound Enterocyte Enterocyte Apical Membrane Basolateral Membrane Intestinal_Lumen->Enterocyte PEPT1-mediated transport Bloodstream Bloodstream This compound Enterocyte->Bloodstream Passive Diffusion/ Carrier-mediated

Caption: Conceptual diagram of this compound absorption across an enterocyte.

References

Cefaclor Resistance in Pathogenic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor, a second-generation oral cephalosporin, has been a valuable agent in the treatment of various bacterial infections. However, the emergence and spread of resistance in key pathogenic bacteria, including Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis, pose a significant challenge to its clinical efficacy. Understanding the molecular mechanisms underpinning this resistance is paramount for the development of effective therapeutic strategies and novel antimicrobial agents. This technical guide provides an in-depth overview of the core resistance mechanisms to this compound, detailed experimental protocols for their investigation, and quantitative data to facilitate comparative analysis.

Core Resistance Mechanisms

Bacteria have evolved sophisticated strategies to counteract the antibacterial action of this compound. The primary mechanisms of resistance can be categorized into three main areas: enzymatic degradation of the antibiotic, modification of the drug target, and reduction of intracellular drug concentration through altered membrane permeability and active efflux.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics, including this compound, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.

  • Haemophilus influenzae : The primary β-lactamases responsible for this compound resistance in H. influenzae are TEM-1 and ROB-1. While TEM-1 is more common, the presence of ROB-1 β-lactamase strongly correlates with higher levels of this compound resistance.[1][2] Strains producing ROB-1 often exhibit intermediate to full resistance to this compound.[1]

  • Moraxella catarrhalis : The majority of M. catarrhalis isolates produce BRO β-lactamases (BRO-1 and BRO-2), which confer resistance to penicillins and can reduce susceptibility to this compound.

  • Stability of this compound : this compound exhibits some stability against certain β-lactamases, such as the common TEM-type enzymes.[3][4] However, it is susceptible to hydrolysis by other types, including some variants of TEM and ROB-1, as well as Type I, IV, and V β-lactamases.[3][4]

Alterations in Penicillin-Binding Proteins (PBPs)

This compound exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[5][6][7] Alterations in the structure of these target proteins can reduce the binding affinity of this compound, leading to resistance. This mechanism is particularly significant in Streptococcus pneumoniae.

  • Streptococcus pneumoniae : Resistance to β-lactams in S. pneumoniae is primarily mediated by mutations in the genes encoding PBPs, particularly PBP1a, PBP2b, and PBP2x.[8][9] The accumulation of mutations in these genes leads to a stepwise increase in the minimum inhibitory concentration (MIC) of this compound. Strains with mutations in all three of these PBPs often exhibit high-level resistance.[8]

Reduced Intracellular Concentration: Efflux Pumps and Porin Channels

Bacteria can also resist the effects of this compound by limiting its accumulation within the cell. This is achieved through the action of efflux pumps that actively extrude the antibiotic and by modifications to porin channels that reduce its influx across the outer membrane of Gram-negative bacteria.

  • Efflux Pumps : In Gram-negative bacteria like Moraxella catarrhalis, multidrug efflux pumps, such as the AcrAB-OprM system, can contribute to this compound resistance by actively transporting the drug out of the cell.[1][8] The absence of these pumps can lead to a noticeable decrease in the MIC of β-lactam antibiotics.[1][8]

  • Porin Channels : Porins are protein channels in the outer membrane of Gram-negative bacteria that allow the passive diffusion of small hydrophilic molecules like this compound. A reduction in the number or a change in the structure of these porins can limit the entry of this compound into the periplasmic space, thereby contributing to resistance.

Quantitative Data on this compound Resistance

The following tables summarize quantitative data on the impact of various resistance mechanisms on the minimum inhibitory concentration (MIC) of this compound.

PathogenResistance MechanismGenotype/PhenotypeThis compound MIC Range (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference(s)
Haemophilus influenzaeβ-Lactamase ProductionTEM-1 Positive0.5 - ≥12828[6]
ROB-1 Positive2.0 - ≥1281664[6]
Streptococcus pneumoniaePBP AlterationsNo pbp mutations≤0.03 - 0.06--[8]
pbp2x mutation-0.060.125[8]
pbp1a + pbp2x mutations-0.125 - 0.50.5 - 4[8]
pbp1a + pbp2b mutations-0.125 - 0.50.5 - 4[8]
pbp2x + pbp2b mutations-0.125 - 0.50.5 - 4[8]
pbp1a + pbp2x + pbp2b mutations-≥2≥2[8]
Moraxella catarrhalisEfflux PumpWild-type (AcrAB-OprM)---[1][8]
ΔacrA, ΔacrB, or ΔoprM-1.5-fold decrease-[1][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water). Filter-sterilize the solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.

β-Lactamase Activity Assay

Method: Chromogenic Substrate Assay (Nitrocefin)

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change is proportional to the enzyme's activity.

Protocol:

  • Preparation of Bacterial Lysate:

    • Grow the bacterial strain of interest to mid-log phase in an appropriate broth medium.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).

    • Lyse the cells by sonication or using a chemical lysis reagent.

    • Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add a defined volume of the bacterial lysate.

    • Prepare a solution of nitrocefin in the assay buffer at a final concentration of 100 µM.

    • Initiate the reaction by adding the nitrocefin solution to the wells containing the lysate.

    • Immediately measure the change in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of nitrocefin hydrolysis (ΔA486/min) and normalize it to the total protein concentration to determine the specific activity of the β-lactamase.

Penicillin-Binding Protein (PBP) Binding Affinity Assay

Method: Competition Assay with a Fluorescently Labeled β-Lactam

Principle: This assay measures the ability of unlabeled this compound to compete with a fluorescently labeled β-lactam (e.g., Bocillin FL, a fluorescent penicillin derivative) for binding to the PBPs in a bacterial membrane preparation.

Protocol:

  • Membrane Preparation:

    • Grow the bacterial strain to mid-log phase and harvest the cells.

    • Lyse the cells and isolate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer.

  • Competition Assay:

    • In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of unlabeled this compound for a set period (e.g., 30 minutes at 37°C).

    • Add a fixed, sub-saturating concentration of the fluorescent β-lactam probe to each tube and incubate for an additional period (e.g., 10 minutes at 37°C).

  • Detection and Analysis:

    • Stop the reaction by adding a sample buffer containing SDS.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of each PBP band.

  • IC50 Determination: Plot the fluorescence intensity of each PBP against the concentration of this compound. The IC50 value, which is the concentration of this compound that inhibits 50% of the binding of the fluorescent probe, can be determined from this curve. A lower IC50 indicates a higher binding affinity of this compound for that specific PBP.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Method: Two-Step qRT-PCR

Principle: This technique is used to quantify the expression levels of genes encoding for β-lactamases, PBPs, or efflux pump components.

Protocol:

  • RNA Extraction:

    • Grow the bacterial strain under the desired conditions (e.g., with and without sub-inhibitory concentrations of this compound).

    • Extract total RNA from the bacterial cells using a commercial RNA extraction kit, including a DNase treatment step to remove any contaminating genomic DNA.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR:

    • Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target gene(s), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

    • Include primers for a housekeeping gene (e.g., 16S rRNA) as an internal control for normalization.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target and housekeeping genes.

    • Calculate the relative expression of the target gene using the ΔΔCt method, comparing the expression levels in the treated versus untreated samples.

Protein Expression Analysis by Western Blot

Method: Immunoblotting

Principle: This method is used to detect and quantify the expression levels of specific proteins, such as PBPs or efflux pump components.

Protocol:

  • Protein Extraction: Extract total protein from the bacterial cells grown under the desired conditions.

  • Protein Quantification: Determine the total protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., an antibody against a specific PBP or efflux pump protein).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities to determine the relative protein expression levels.

Visualizations of Resistance Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Cefaclor_Resistance_Mechanisms cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm Cefaclor_ext This compound Porin Porin Channel Cefaclor_ext->Porin Influx Cefaclor_peri This compound BetaLactamase β-Lactamase Cefaclor_peri->BetaLactamase Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Cefaclor_peri->PBP Binding Altered_PBP Altered PBPs Cefaclor_peri->Altered_PBP Reduced Binding Cefaclor_peri->Inhibition EffluxPump Efflux Pump (e.g., AcrAB-OprM) Cefaclor_peri->EffluxPump Efflux Inactive_this compound Inactive this compound BetaLactamase->Inactive_this compound CellWall_Synthesis Cell Wall Synthesis PBP->CellWall_Synthesis Catalyzes Resistance_PBP Resistance Altered_PBP->Resistance_PBP Leads to Inhibition->PBP Inhibits Porin->Cefaclor_peri EffluxPump->Cefaclor_ext

Caption: Overview of this compound Resistance Mechanisms in Gram-Negative Bacteria.

Experimental Workflow for Investigating this compound Resistance

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic & Proteomic Analysis cluster_functional Functional Analysis MIC MIC Determination (Broth Microdilution/E-test) BetaLactamase_Assay β-Lactamase Activity Assay (Nitrocefin) MIC->BetaLactamase_Assay If resistant qRT_PCR qRT-PCR (Gene Expression of bla, pbp, efflux pumps) MIC->qRT_PCR If resistant PBP_Binding PBP Binding Assay (Competition Assay) MIC->PBP_Binding If non-β-lactamase mediated Permeability Outer Membrane Permeability Assay (e.g., Liposome Swelling) MIC->Permeability If Gram-negative WesternBlot Western Blot (PBP & Efflux Pump Expression) qRT_PCR->WesternBlot Isolate Bacterial Isolate Isolate->MIC

References

Methodological & Application

Standardized Disk Diffusion Assay for Cefaclor Susceptibility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to the cephalosporin antibiotic Cefaclor using the standardized disk diffusion method, also known as the Kirby-Bauer test. This method is a widely accepted and cost-effective way to assess antimicrobial susceptibility in a laboratory setting. The protocols and interpretive criteria outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Accurate and consistent data interpretation is critical for meaningful susceptibility testing. The following tables summarize the zone diameter interpretive criteria for this compound against various bacterial species and the quality control ranges for recommended reference strains.

Table 1: this compound (30 µg) Disk Diffusion Zone Diameter Interpretive Criteria

OrganismMethodSusceptible (S)Intermediate (I)Resistant (R)
Haemophilus influenzaeCLSI≥ 20 mm17-19 mm≤ 16 mm[1]
EnterobacteralesCLSI/EUCASTData not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.
Staphylococcus aureusCLSI/EUCASTData not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.
Streptococcus pneumoniaeCLSI/EUCASTData not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.Data not consistently available in recent public documents. Refer to the latest CLSI M100 and EUCAST breakpoint tables.

Note: It is crucial to consult the most current versions of the CLSI M100 and EUCAST breakpoint tables for the most up-to-date and comprehensive interpretive criteria for all organisms.

Table 2: Quality Control (QC) Zone Diameter Ranges for this compound (30 µg) Disk

Quality Control StrainMethodAcceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922CLSI/EUCASTRefer to the latest CLSI M100 and EUCAST QC tables.
Staphylococcus aureus ATCC® 25923CLSI/EUCASTRefer to the latest CLSI M100 and EUCAST QC tables.
Haemophilus influenzae ATCC® 49766CLSI/EUCASTRefer to the latest CLSI M100 and EUCAST QC tables.
Streptococcus pneumoniae ATCC® 49619CLSI/EUCASTRefer to the latest CLSI M100 and EUCAST QC tables.

Experimental Protocols

The following is a detailed protocol for performing the standardized disk diffusion assay for this compound susceptibility.

Materials
  • This compound antimicrobial susceptibility disks (30 µg)

  • Mueller-Hinton agar (MHA) plates (or Haemophilus Test Medium [HTM] for H. influenzae, or MHA with 5% defibrinated sheep blood for S. pneumoniae)

  • Sterile saline or Mueller-Hinton broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Bacterial cultures of test organisms and QC strains

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Forceps

Procedure

1. Inoculum Preparation

a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or Mueller-Hinton broth.

c. Vortex the tube to create a smooth suspension.

d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline/broth to decrease it. Proper inoculum density is crucial for accurate results.

2. Inoculation of the Agar Plate

a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

b. Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

c. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

3. Application of this compound Disks

a. Using sterile forceps, aseptically place a this compound (30 µg) disk onto the surface of the inoculated agar plate.

b. Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.

c. If testing multiple antimicrobial agents on the same plate, ensure the disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the zones of inhibition.

4. Incubation

a. Invert the plates and incubate them at 35 ± 2°C for 16-20 hours in ambient air.

  • For H. influenzae, incubate in a CO2-enriched atmosphere (5% CO2).
  • For S. pneumoniae, incubate in a CO2-enriched atmosphere (5% CO2).

5. Reading and Interpreting the Results

a. After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

b. View the plate from the back against a dark background, illuminated with reflected light.

c. Interpret the results by comparing the measured zone diameter to the interpretive criteria in Table 1.

6. Quality Control

a. Concurrently with each batch of tests, perform the disk diffusion assay using the appropriate QC strains listed in Table 2.

b. The zone diameters for the QC strains must fall within the acceptable ranges specified in the current CLSI or EUCAST guidelines. If QC results are out of range, patient results should not be reported, and the entire procedure should be reviewed for potential errors.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (0.5 McFarland) Agar_Inoculation Agar Plate Inoculation Inoculum_Prep->Agar_Inoculation Swab Disk_Application This compound Disk Application Agar_Inoculation->Disk_Application Apply Disk Incubation Incubation (35°C, 16-20h) Disk_Application->Incubation Measurement Measure Zone Diameter Incubation->Measurement Interpretation Interpret Results (S/I/R) Measurement->Interpretation Compare to Breakpoints G cluster_protocol Standardized Protocol cluster_standards Governing Standards cluster_outcome Result Interpretation Inoculum Standardized Inoculum Result Susceptibility Result (S, I, or R) Inoculum->Result Medium Appropriate Medium (e.g., MHA, HTM) Medium->Result Incubation Controlled Incubation Incubation->Result Disk This compound Disk (30 µg) Disk->Result CLSI CLSI M100 CLSI->Result EUCAST EUCAST Breakpoints EUCAST->Result QC Quality Control QC->Result

References

Determining Cefaclor MIC Values Using the Broth Dilution Method: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is a cornerstone of in vitro susceptibility testing. It provides the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. This quantitative measure is crucial for surveillance studies, drug development, and guiding therapeutic choices. The broth dilution method, performed in either a macrodilution or microdilution format, is a standardized and widely accepted technique for determining MIC values.

This document provides detailed application notes and protocols for determining the MIC of Cefaclor, a second-generation cephalosporin antibiotic, using the broth dilution method. The protocols are based on established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Broth Dilution Method

The broth dilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible growth is observed. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Key Methodologies: Broth Macrodilution vs. Microdilution

Both macrodilution and microdilution methods are based on the same principle but differ in the scale and format of the assay.

  • Broth Macrodilution: This method utilizes test tubes containing 1 mL or more of broth. It is generally more labor-intensive and requires larger volumes of reagents.

  • Broth Microdililution: This technique employs 96-well microtiter plates with a total volume of 0.05 to 0.1 mL per well. It is a more high-throughput and less resource-intensive method, making it the more common choice in many laboratories.

Experimental Protocols

Materials
  • This compound analytical standard powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized water or other appropriate solvent for this compound

  • Sterile test tubes (for macrodilution) or 96-well microtiter plates (for microdilution)

  • Sterile pipettes and pipette tips

  • 0.5 McFarland turbidity standard

  • Bacterial culture plates (e.g., Blood Agar, Chocolate Agar) with 18-24 hour old colonies of the test organism

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Haemophilus influenzae ATCC® 49247™)

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Spectrophotometer or densitometer (optional, for inoculum standardization)

Protocol 1: Broth Microdilution MIC Assay

1. Preparation of this compound Stock Solution:

  • Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or another suitable high concentration. The solvent used should be appropriate for this compound and should not affect bacterial growth at the final concentration in the assay.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

2. Preparation of this compound Dilutions in Microtiter Plate:

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to well 1.

  • Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (no inoculum).

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube of sterile saline or broth.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13).

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. A common dilution is 1:100 of the 0.5 McFarland suspension.

4. Inoculation of the Microtiter Plate:

  • Add 50 µL of the standardized and diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12 (sterility control).

  • The final volume in each test well will be 100 µL.

5. Incubation:

  • Cover the microtiter plate with a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Haemophilus influenzae, incubation should be in a CO₂-enriched atmosphere (5%).

6. Reading and Interpreting Results:

  • After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth. The growth control (well 11) should show turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • Compare the obtained MIC value to the interpretive criteria (Susceptible, Intermediate, Resistant) provided by the latest CLSI M100 or EUCAST breakpoint tables.

Protocol 2: Broth Macrodilution MIC Assay

The procedure for broth macrodilution is analogous to microdilution but is performed in test tubes with larger volumes.

  • Preparation of this compound Dilutions: Prepare serial twofold dilutions of this compound in test tubes, with each tube containing 1 mL of the desired antibiotic concentration in CAMHB.

  • Inoculum Preparation: Prepare the bacterial inoculum as described for the microdilution method to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 1 mL of the standardized inoculum to each tube containing the this compound dilutions and to a growth control tube (broth only).

  • Incubation: Incubate the tubes at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth (turbidity).

Quality Control

Adherence to a rigorous quality control program is essential for the accuracy and reproducibility of MIC testing.

  • QC Strains: Concurrently test well-characterized QC strains with known MIC ranges for this compound. Recommended strains include:

    • Staphylococcus aureus ATCC® 29213™

    • Escherichia coli ATCC® 25922™

    • Haemophilus influenzae ATCC® 49247™

  • Acceptable Ranges: The MIC value obtained for each QC strain must fall within the acceptable ranges specified in the most current CLSI M100 document or other relevant guidelines. If QC results are out of range, the test results for the clinical isolates are considered invalid, and the assay should be repeated after troubleshooting.

  • Sterility and Growth Controls: Always include a sterility control (medium only) and a growth control (medium and inoculum) in each assay run.

Data Presentation

Quantitative data from this compound MIC testing should be presented in a clear and organized manner. The following tables provide templates for presenting interpretive criteria and quality control ranges.

Note: The specific MIC breakpoints and QC ranges for this compound are subject to change and should always be referenced from the most current versions of the CLSI M100 or EUCAST documents. The values in the tables below are for illustrative purposes only.

Table 1: Example of CLSI MIC Interpretive Criteria for this compound (µg/mL)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus≤8--
Streptococcus pneumoniae≤1--
Haemophilus influenzae≤8--

Table 2: Example of CLSI Quality Control Ranges for this compound MIC (µg/mL)

Quality Control StrainAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™1.0 - 4.0
Escherichia coli ATCC® 25922™1.0 - 4.0
Haemophilus influenzae ATCC® 49247™2.0 - 8.0
Note: These are example ranges and must be verified against the current CLSI M100 supplement.

Mandatory Visualization

Broth_Dilution_MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_interpretation Data Interpretation stock_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Microtiter Plate/Tubes stock_prep->serial_dilution Add to first well/tube inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacterial Suspension inoculum_prep->inoculation Add to all test wells/tubes incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Visually Inspect for Bacterial Growth incubation->reading mic_determination Determine MIC: Lowest Concentration Inhibiting Growth reading->mic_determination qc_check Verify QC Strain MICs are within Range mic_determination->qc_check interpretation Interpret as S, I, or R based on Breakpoints qc_check->interpretation If QC is valid

Caption: Workflow for this compound MIC determination using the broth dilution method.

Application Notes and Protocols for Cefaclor in Time-Kill Curve Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing Cefaclor, a second-generation cephalosporin antibiotic, in time-kill curve assays to evaluate its bactericidal activity. The provided protocols and data are intended to guide researchers in designing and executing robust experiments to assess the pharmacodynamics of this compound against clinically relevant bacterial pathogens.

Introduction

This compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] This is achieved through binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which are essential for the final stages of peptidoglycan synthesis.[4][5] The disruption of the cell wall integrity leads to cell lysis and bacterial death.[4][5] Time-kill curve assays are a valuable in vitro pharmacodynamic method to characterize the bactericidal activity of an antimicrobial agent over time. These assays provide insights into the rate and extent of bacterial killing at various antibiotic concentrations, typically multiples of the Minimum Inhibitory Concentration (MIC).

This document outlines the mechanism of action of this compound, provides summarized quantitative data on its activity, and presents a detailed protocol for performing time-kill curve assays.

This compound's Mechanism of Action

This compound's bactericidal activity is initiated by its entry into the bacterial periplasmic space where it can access the Penicillin-Binding Proteins (PBPs). The subsequent inhibition of peptidoglycan synthesis weakens the cell wall, leading to cell death.

G cluster_bacterium Bacterial Cell Cefaclor_outside This compound (Extracellular) Porin Porin Channel Cefaclor_outside->Porin Diffusion Cefaclor_periplasm This compound (Periplasm) Porin->Cefaclor_periplasm PBP Penicillin-Binding Proteins (PBPs) Cefaclor_periplasm->PBP Binding & Inactivation Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibition of Cross-linking Lysis Cell Lysis & Death PBP->Lysis Leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Maintains Integrity

Caption: this compound's mechanism of action.

Quantitative Data Summary

The in vitro activity of this compound can be summarized by its Minimum Inhibitory Concentration (MIC) against various pathogens. The following tables provide a summary of reported MIC values for common bacterial species. It is important to note that MIC values can vary depending on the strain, testing methodology, and geographical region.

Table 1: this compound MIC Values for Gram-Positive Bacteria

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus0.6 - 128--
Streptococcus pneumoniae≤1 (susceptible)-<2
Streptococcus pyogenes0.06 - 4--

Table 2: this compound MIC Values for Gram-Negative Bacteria

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.125 - 961.5 - 2-
Haemophilus influenzae0.03 - 128-<2
Klebsiella pneumoniae--<2
Moraxella catarrhalis--<2

Experimental Protocol: this compound Time-Kill Curve Assay

This protocol provides a standardized method for performing a time-kill curve assay to assess the bactericidal activity of this compound.

1. Materials

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., sterile distilled water)

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Sterile culture tubes or flasks

  • Incubator (35-37°C)

  • Shaking incubator (if required for the bacterial species)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Spiral plater or manual plating supplies (spreaders)

  • Colony counter

2. Preliminary Procedures

  • Determination of Minimum Inhibitory Concentration (MIC): Prior to the time-kill assay, the MIC of this compound for the test organism must be determined using a standardized method such as broth microdilution according to CLSI guidelines.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL) in a suitable sterile solvent. Further dilutions should be made in CAMHB to achieve the desired final concentrations for the assay.

3. Experimental Workflow

G cluster_workflow Time-Kill Assay Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->PrepInoculum Addthis compound Add this compound at Various Concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x MIC) PrepInoculum->Addthis compound Incubate Incubate at 37°C with Shaking Addthis compound->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 24 hours) Incubate->Sample Dilute Perform Serial Dilutions Sample->Dilute Plate Plate Dilutions onto Agar Dilute->Plate IncubatePlates Incubate Plates Overnight Plate->IncubatePlates Count Count Colonies (CFU/mL) IncubatePlates->Count Plot Plot log10 CFU/mL vs. Time Count->Plot End End Plot->End

Caption: Experimental workflow for a time-kill curve assay.

4. Step-by-Step Protocol

  • Inoculum Preparation:

    • From a fresh overnight culture on an agar plate, select 3-5 colonies and inoculate into a flask containing CAMHB.

    • Incubate at 37°C with agitation until the culture reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL. Verify the initial bacterial count by plating a serial dilution of the inoculum.

  • Assay Setup:

    • Prepare a series of tubes or flasks, each containing the standardized bacterial inoculum.

    • Add this compound to each tube (except the growth control) to achieve the desired final concentrations. Typical concentrations to test include:

      • Growth Control (0x MIC)

      • 0.5x MIC

      • 1x MIC (the MIC value)

      • 2x MIC

      • 4x MIC

    • Ensure the final volume in each tube is consistent.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C, with shaking if appropriate for the organism.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube. The 0-hour sample should be taken immediately after the addition of the antibiotic.

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of each collected sample in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

    • Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.

5. Data Analysis and Interpretation

  • Calculate the CFU/mL for each time point and concentration.

  • Transform the CFU/mL values to log₁₀ CFU/mL.

  • Plot the mean log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

  • Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum.

  • Synergy or antagonism can be evaluated if this compound is tested in combination with other antimicrobial agents.

Concluding Remarks

The protocols and data presented provide a robust starting point for researchers investigating the bactericidal properties of this compound. Adherence to standardized methodologies is crucial for generating reproducible and comparable data. The results from time-kill curve assays can provide valuable information for preclinical and clinical research, aiding in the understanding of antibiotic pharmacodynamics and the optimization of dosing regimens.

References

Cefaclor Preparation for Cell Culture and In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Primarily known for its role in treating bacterial infections, its application in in vitro studies, particularly those involving mammalian cells, requires careful preparation and consideration of its physicochemical properties. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture and in vitro experiments, addressing its solubility, stability, and potential effects on cellular pathways.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₅H₁₄ClN₃O₄S[3]
Molecular Weight 367.81 g/mol [3]
Appearance White to yellowish-white crystalline powder
Water Solubility Slightly soluble (2.5 mg/mL at 25°C)
DMSO Solubility 22 mg/mL (57.02 mM)[4]
Ethanol Solubility Insoluble[4]
Melting Point 143-146 °CN/A
Stability in Aqueous Solution Unstable, especially at neutral and alkaline pH. Solutions should be prepared fresh.[5]N/A

Preparation of this compound Stock Solutions

Due to its limited water solubility and instability in aqueous solutions, careful preparation of stock solutions is critical. It is highly recommended to prepare fresh solutions for each experiment.

Protocol 1: Preparation of this compound Stock Solution in DMSO

This is the recommended method for preparing a high-concentration stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm), compatible with DMSO

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or a conical tube.

  • Dissolution: Add the appropriate volume of cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 27.19 mM).

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution but should be used with caution due to the compound's instability.

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage or sensitive applications, filter it through a 0.22 µm DMSO-compatible sterile filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1-2 weeks) or at -80°C for longer-term storage (up to 6 months). Protect from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium

Working solutions should be prepared fresh immediately before use by diluting the DMSO stock solution.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) or buffer (e.g., PBS)

  • Sterile tubes

Procedure:

  • Calculation: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your experiment.

  • Dilution: Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium or buffer.

  • Mixing: Mix thoroughly by gentle inversion or pipetting. Do not vortex vigorously, as this can cause foaming of the medium.

  • Immediate Use: Use the freshly prepared working solution immediately for your in vitro experiments. Do not store working solutions in culture medium.

Experimental Protocols

Cytotoxicity Assays

Determining the cytotoxic potential of this compound on your specific cell line is a critical first step. The following is a general protocol for an MTT assay, which can be adapted for other colorimetric or fluorometric viability assays.

Protocol 3: MTT Assay for this compound Cytotoxicity

Materials:

  • Mammalian cells of interest (e.g., HeLa, MCF-7, A549, HEK293, 3T3)

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a serial dilution of this compound working solutions in culture medium. Remove the old medium from the wells and add 100 µL of the this compound working solutions in triplicate. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Note: Specific IC50 values for this compound against various mammalian cell lines are not widely available in the public domain. It is therefore essential to perform dose-response experiments to determine the appropriate concentration range for your specific cell line and experimental conditions.

Potential Signaling Pathways Affected by this compound

While the primary target of this compound is bacterial cell wall synthesis, some studies suggest it may have off-target effects in mammalian cells.

Cholecystokinin (CCK) Release:

In vivo studies in rats have indicated that this compound can stimulate the release of cholecystokinin (CCK), a gastrointestinal hormone.[1] This effect appears to be mediated through CCK-A receptors and involves capsaicin-sensitive afferent pathways.[1] The direct downstream signaling cascade in isolated cells remains to be fully elucidated.

Putative this compound-Induced CCK Signaling Pathway

Cefaclor_CCK_Signaling This compound This compound Enteroendocrine_Cell Enteroendocrine (I) Cell This compound->Enteroendocrine_Cell Stimulates CCK Cholecystokinin (CCK) Enteroendocrine_Cell->CCK Releases CCK_A_Receptor CCK-A Receptor CCK->CCK_A_Receptor Binds to Vagal_Afferent_Neuron Vagal Afferent Neuron CCK_A_Receptor->Vagal_Afferent_Neuron Activates Cellular_Response Downstream Cellular Response Vagal_Afferent_Neuron->Cellular_Response Modulates

Caption: Putative signaling pathway of this compound-induced CCK release.

Experimental Workflow for Investigating this compound's Effects

The following workflow provides a general framework for studying the in vitro effects of this compound.

Cefaclor_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cefaclor_Stock Prepare this compound Stock Solution (DMSO) Working_Solution Prepare Fresh Working Solutions Cefaclor_Stock->Working_Solution Treatment Treat Cells with This compound Working_Solution->Treatment Cell_Culture Seed Cells in Multi-well Plates Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Signaling Signaling Pathway Analysis (e.g., Western Blot) Incubation->Signaling Functional Functional Assays (e.g., Migration, Apoptosis) Incubation->Functional

Caption: General experimental workflow for in vitro studies with this compound.

Summary and Recommendations

References

Application Notes and Protocols for In Vivo Efficacy Studies of Cefaclor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models for evaluating the in vivo efficacy of Cefaclor, a second-generation cephalosporin antibiotic. Detailed protocols for three key infection models are presented: the neutropenic murine thigh infection model, the murine pneumonia model, and a representative chinchilla model of otitis media. These models are instrumental in preclinical research for assessing the antimicrobial activity of this compound against clinically relevant pathogens.

Introduction to this compound and In Vivo Models

This compound is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria, including common respiratory and skin pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus.[1] Animal models of infection are crucial for the preclinical evaluation of antibiotics, providing a vital link between in vitro studies and human clinical trials. They allow for the assessment of a drug's efficacy in a complex biological system, taking into account pharmacokinetic and pharmacodynamic parameters.

Neutropenic Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standardized and highly reproducible method for the initial in vivo evaluation of antimicrobial agents.[2][3] By inducing neutropenia, the model minimizes the influence of the host's immune system, allowing for a more direct assessment of the antibiotic's bactericidal or bacteriostatic activity. This model is particularly useful for studying infections caused by pathogens such as Staphylococcus aureus.

Data Presentation: this compound Efficacy in the Neutropenic Murine Thigh Infection Model
PathogenAnimal ModelThis compound Dosage RegimenEfficacy EndpointResultReference
Staphylococcus aureusNeutropenic Mouse0.1 or 0.5 mmol/kg, three doses 70 min apartReduction in viable bacteria (CFU/thigh)~90% reduction in viable count[4]
Escherichia coliNeutropenic Mouse0.1 or 0.5 mmol/kg, three doses 70 min apartReduction in viable bacteria (CFU/thigh)~90% reduction in viable count[4]
Klebsiella pneumoniaeNeutropenic Mouse0.1 or 0.5 mmol/kg, three doses 70 min apartReduction in viable bacteria (CFU/thigh)~90% reduction in viable count[4]
Experimental Protocol: Neutropenic Murine Thigh Infection Model

1. Induction of Neutropenia:

  • Administer cyclophosphamide to 5 to 6-week-old female ICR (CD1) mice.

  • A typical regimen involves two intraperitoneal (i.p.) injections: 150 mg/kg on day 1 and 100 mg/kg on day 4.[3]

2. Bacterial Challenge:

  • On day 5, challenge the neutropenic mice with a clinical isolate of Staphylococcus aureus.

  • Prepare a bacterial suspension to a concentration of 10^7 CFU/mL.

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[3]

3. This compound Administration:

  • Initiate oral therapy with this compound at predetermined time points post-infection (e.g., 2, 8, and 14 hours).[3]

  • Administer this compound at various dosages to determine a dose-response relationship.

4. Assessment of Efficacy:

  • At 24 hours post-infection, euthanize the mice.

  • Aseptically remove the infected thigh muscle and homogenize it in sterile phosphate-buffered saline (PBS).[3]

  • Perform serial dilutions of the thigh homogenate and plate on appropriate agar (e.g., Trypticase Soy Agar with 5% sheep's blood).[3]

  • Incubate the plates at 37°C for approximately 20 hours and then enumerate the bacterial colonies to determine the number of colony-forming units (CFU) per gram of thigh tissue.[3]

  • Compare the CFU counts in the this compound-treated groups to a vehicle-treated control group to determine the reduction in bacterial load.

Neutropenic_Thigh_Model_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation start Start induce_neutropenia Induce Neutropenia (Cyclophosphamide) start->induce_neutropenia prepare_inoculum Prepare S. aureus Inoculum (10^7 CFU/mL) start->prepare_inoculum infect_thigh Intramuscular Thigh Infection induce_neutropenia->infect_thigh prepare_inoculum->infect_thigh administer_this compound Administer this compound (Oral Gavage) infect_thigh->administer_this compound control_group Administer Vehicle (Control) infect_thigh->control_group euthanize Euthanize Mice (24h post-infection) administer_this compound->euthanize control_group->euthanize homogenize Homogenize Thigh Tissue euthanize->homogenize plate_dilutions Plate Serial Dilutions homogenize->plate_dilutions count_cfu Count CFU plate_dilutions->count_cfu analyze Analyze Data count_cfu->analyze

Caption: Workflow of the neutropenic murine thigh infection model.

Murine Pneumonia Model

The murine pneumonia model is essential for evaluating the efficacy of antibiotics against respiratory tract infections. This model mimics human pneumonia by introducing bacteria directly into the lungs of the animals. Streptococcus pneumoniae is a common pathogen used in this model due to its clinical relevance in community-acquired pneumonia.

Data Presentation: this compound Efficacy in the Murine Pneumonia Model
PathogenAnimal ModelThis compound Dosage RegimenEfficacy EndpointResultReference
Streptococcus pneumoniaeMouse20 mg/kg, three times a day for 2 daysBacterial clearance from lungsSimilar efficacy to ciprofloxacin[5]
Streptococcus pneumoniaeMouseNot specifiedSurvival RateNot specified[6]
Streptococcus pneumoniaeHuman (Clinical Study)500 mg three times dailyFavorable clinical response95.6%[4]
Haemophilus influenzaeHuman (Clinical Study)500 mg three times dailyFavorable clinical response95.6%[4]
Experimental Protocol: Murine Pneumonia Model

1. Bacterial Inoculum Preparation:

  • Culture Streptococcus pneumoniae to the mid-logarithmic phase.

  • Wash and resuspend the bacteria in sterile saline to a concentration of approximately 10^7 CFU/mL.

2. Intranasal Inoculation:

  • Lightly anesthetize the mice (e.g., with isoflurane).

  • Inoculate the mice intranasally with the bacterial suspension (e.g., 50 µL).

3. This compound Treatment:

  • Begin oral this compound therapy at a specified time post-infection (e.g., 1 hour).[5]

  • Administer the treatment for a defined period (e.g., three times a day for 2 days).[5]

4. Efficacy Assessment:

  • Monitor the mice for signs of illness and survival rates over a set period (e.g., 7 days).

  • At specific time points, euthanize subgroups of mice.

  • Aseptically remove the lungs and homogenize them in sterile PBS.

  • Perform serial dilutions of the lung homogenates and plate on appropriate media (e.g., blood agar).

  • Incubate the plates and enumerate the CFU to determine the bacterial load in the lungs.

  • Compare the bacterial counts and survival rates between this compound-treated and control groups.

Murine_Pneumonia_Model_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation start Start prepare_inoculum Prepare S. pneumoniae Inoculum (10^7 CFU/mL) start->prepare_inoculum anesthetize Anesthetize Mice prepare_inoculum->anesthetize inoculate Intranasal Inoculation anesthetize->inoculate administer_this compound Administer this compound (Oral Gavage) inoculate->administer_this compound control_group Administer Vehicle (Control) inoculate->control_group monitor_survival Monitor Survival administer_this compound->monitor_survival euthanize Euthanize Subgroups administer_this compound->euthanize control_group->monitor_survival control_group->euthanize analyze Analyze Data monitor_survival->analyze homogenize_lungs Homogenize Lungs euthanize->homogenize_lungs plate_dilutions Plate Serial Dilutions homogenize_lungs->plate_dilutions count_cfu Count CFU/Lungs plate_dilutions->count_cfu count_cfu->analyze

Caption: Workflow of the murine pneumonia model for this compound efficacy.

Chinchilla Otitis Media Model

The chinchilla is a well-established animal model for studying otitis media due to anatomical and physiological similarities of its auditory system to that of humans.[7] This model is valuable for assessing the efficacy of antibiotics against common otitis media pathogens like Haemophilus influenzae and Streptococcus pneumoniae.

Data Presentation: this compound Efficacy in the Otitis Media Model
PathogenAnimal ModelThis compound Dosage RegimenEfficacy EndpointResultReference
Haemophilus influenzaeChinchillaNot specified in detailBacteriologic failure rate52%[5][8]
Streptococcus pneumoniaeHuman (Pediatric)29-42 mg/kg/day in three divided dosesBacteriologic cure rate97%
Haemophilus influenzaeHuman (Pediatric)29-42 mg/kg/day in three divided dosesBacteriologic cure rate97%
Experimental Protocol: Chinchilla Otitis Media Model (Adapted)

1. Bacterial Inoculum Preparation:

  • Culture a clinical isolate of Haemophilus influenzae or Streptococcus pneumoniae to the desired concentration (e.g., 5-50 CFU in 0.1 mL).[5]

2. Middle Ear Inoculation:

  • Anesthetize the chinchillas.

  • Inject the bacterial suspension directly into the middle ear cavity through the superior bulla.[5]

3. This compound Administration:

  • Initiate oral this compound treatment at a specified time after infection.

  • Administer the antibiotic for a defined duration, mimicking clinical treatment regimens.

4. Efficacy Assessment:

  • Monitor the animals for clinical signs of otitis media using otomicroscopy.[5]

  • At various time points during and after treatment, collect middle ear fluid via epitympanic tap.

  • Perform quantitative cultures of the middle ear fluid to determine the bacterial density.[5]

  • Compare the bacterial clearance rates and clinical scores between the this compound-treated and placebo groups.

Chinchilla_Otitis_Media_Model_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation start Start prepare_inoculum Prepare Bacterial Inoculum (e.g., H. influenzae) start->prepare_inoculum anesthetize Anesthetize Chinchilla prepare_inoculum->anesthetize inoculate Middle Ear Inoculation anesthetize->inoculate administer_this compound Administer this compound (Oral) inoculate->administer_this compound control_group Administer Placebo (Control) inoculate->control_group otomicroscopy Otomicroscopy administer_this compound->otomicroscopy control_group->otomicroscopy collect_mef Collect Middle Ear Fluid otomicroscopy->collect_mef quantitative_culture Quantitative Culture of MEF collect_mef->quantitative_culture analyze Analyze Data quantitative_culture->analyze

Caption: Workflow of the chinchilla otitis media model.

References

Application Notes and Protocols for Cefaclor Administration in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of Cefaclor in established murine models of bacterial infection. The protocols detailed below are intended to serve as a foundational resource for preclinical efficacy studies of this second-generation cephalosporin antibiotic.

Introduction to this compound in Preclinical Research

This compound is a broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] In preclinical drug development, murine infection models are essential for evaluating the in vivo efficacy of antimicrobial agents. This compound has been shown to be effective in protecting mice from the lethal effects of intraperitoneal challenges with susceptible bacteria when administered orally.[2] The selection of an appropriate murine model and a well-defined administration protocol are critical for obtaining reproducible and clinically relevant data. This document outlines protocols for three common murine infection models: Streptococcus pneumoniae pneumonia, Staphylococcus aureus skin infection, and Haemophilus influenzae otitis media.

Pharmacokinetics of this compound in Murine Models

Understanding the pharmacokinetic profile of this compound in mice is crucial for designing effective dosing regimens. This compound is generally well-absorbed after oral administration and is primarily excreted unchanged in the urine. The serum half-life in normal subjects is approximately 0.6 to 0.9 hours.

Table 1: Representative Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Route of Administration Oral[2]
Bioavailability Good[1]
Time to Peak Concentration (Tmax) 30-60 minutes[3]
Half-life (t1/2) ~0.8 hours[3]
Excretion Primarily renal[1]

Note: Specific pharmacokinetic parameters can vary depending on the mouse strain, age, and health status.

Data Presentation: In Vitro Susceptibility of Key Pathogens

The in vitro susceptibility of the target pathogens to this compound provides the basis for its potential in vivo efficacy.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Key Bacterial Strains

OrganismMIC Range (µg/mL)Reference
Streptococcus pneumoniae 0.06 - 1.0[3][4]
Staphylococcus aureus 1.0 - >128[4]
Haemophilus influenzae 0.25 - 4.0[4]

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS) or sterile water

  • Vortex mixer

  • Appropriate sized syringes and gavage needles (for oral administration) or hypodermic needles (for intraperitoneal injection)

Protocol for Oral Gavage:

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the desired dosage (mg/kg) and the weight of the mice.

    • Dissolve the this compound powder in a suitable vehicle (e.g., sterile water or PBS) to achieve the final desired concentration. Ensure the solution is homogenous by vortexing.

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the neck to immobilize the head.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length required to reach the stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it.

  • Administration:

    • Once the needle is in the esophagus, slowly administer the this compound solution.

    • Withdraw the needle gently.

  • Monitoring:

    • Observe the mouse for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Protocol for Intraperitoneal (IP) Injection:

  • Preparation of this compound Solution:

    • Prepare the this compound solution as described for oral gavage.

  • Animal Restraint:

    • Restrain the mouse by scruffing the neck and turning it over to expose the abdomen.

  • Injection Site:

    • Locate the lower right or left quadrant of the abdomen. The needle should be inserted at a 10- to 20-degree angle.

  • Injection:

    • Insert the needle (25-27 gauge) into the peritoneal cavity. Aspirate to ensure no fluid or feces are drawn back, which would indicate entry into the bladder or intestines.

    • Inject the this compound solution slowly.

  • Post-injection:

    • Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Murine Model of Streptococcus pneumoniae Pneumonia

Materials:

  • Streptococcus pneumoniae strain (e.g., ATCC 49619)

  • Todd-Hewitt broth supplemented with 0.5% yeast extract

  • Sterile PBS

  • Anesthetic (e.g., isoflurane)

Protocol:

  • Bacterial Culture Preparation:

    • Culture S. pneumoniae in Todd-Hewitt broth to mid-log phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection:

    • Anesthetize the mice using isoflurane.

    • Instill 50 µL of the bacterial suspension intranasally.

  • This compound Treatment:

    • Initiate this compound treatment at a specified time post-infection (e.g., 24 hours).

    • Administer this compound via oral gavage or IP injection at the desired dosage and frequency (e.g., twice daily for 3-5 days).

  • Efficacy Assessment:

    • Monitor survival rates daily.

    • At specified time points, euthanize a subset of mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for bacterial load determination (CFU counts).

Table 3: Representative Efficacy of a Second-Generation Cephalosporin (Cefuroxime) in a Murine Pneumonia Model

Treatment GroupDosage (mg/kg)Bacterial Load in Lungs (log10 CFU/g) at 48hSurvival Rate at 7 days
Vehicle Control -7.2 ± 0.520%
Cefuroxime 504.1 ± 0.880%
Cefuroxime 1002.5 ± 0.6100%

Note: This data is representative of a second-generation cephalosporin and is intended to provide an expected range of efficacy. Actual results with this compound may vary.

Murine Model of Staphylococcus aureus Skin Infection

Materials:

  • Staphylococcus aureus strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Shaver and depilatory cream

  • Suture needle or tape stripping supplies

Protocol:

  • Bacterial Culture Preparation:

    • Culture S. aureus in TSB to mid-log phase.

    • Wash and resuspend the bacteria in sterile PBS to a concentration of approximately 1 x 10^8 CFU/mL.

  • Infection:

    • Anesthetize the mice and shave a small area on the dorsum.

    • Create a superficial wound either by a small incision followed by suturing or by tape stripping to remove the epidermal layer.

    • Apply a defined volume (e.g., 10 µL) of the bacterial suspension to the wound.

  • This compound Treatment:

    • Begin this compound administration (oral or IP) at a set time post-infection (e.g., 6 hours).

    • Continue treatment for a defined period (e.g., 3-7 days).

  • Efficacy Assessment:

    • Measure the lesion size daily.

    • At the end of the study, excise the infected skin tissue for bacterial load quantification (CFU/gram of tissue).

Table 4: Representative Efficacy of a First-Generation Cephalosporin (Cephalexin) in a Murine Skin Infection Model

Treatment GroupDosage (mg/kg)Bacterial Load in Skin (log10 CFU/g) at Day 3Lesion Size (mm²) at Day 3
Vehicle Control -6.8 ± 0.445 ± 5
Cephalexin 254.5 ± 0.622 ± 4
Cephalexin 503.1 ± 0.510 ± 3

Note: This data is representative of a cephalosporin antibiotic and is intended to provide an expected range of efficacy. Actual results with this compound may vary.

Murine Model of Haemophilus influenzae Otitis Media

Materials:

  • Nontypeable Haemophilus influenzae (NTHi) strain

  • Brain Heart Infusion (BHI) broth supplemented with hemin and NAD

  • Surgical microscope

  • Fine-gauge needle

Protocol:

  • Bacterial Culture Preparation:

    • Culture NTHi in supplemented BHI broth to mid-log phase.

    • Resuspend the bacteria in sterile PBS to the desired concentration.

  • Infection:

    • Anesthetize the mice.

    • Under a surgical microscope, create a small perforation in the tympanic membrane.

    • Inject a small volume (e.g., 5 µL) of the NTHi suspension into the middle ear cavity.

  • This compound Treatment:

    • Initiate oral this compound treatment at a specified time post-infection (e.g., 24 hours).

    • Administer the treatment for a defined duration (e.g., 5-7 days).

  • Efficacy Assessment:

    • At the end of the treatment period, collect middle ear fluid by lavage.

    • Determine the bacterial load in the middle ear fluid by plating serial dilutions.

Table 5: Representative Efficacy of a Second-Generation Cephalosporin (Cefprozil) in a Murine Otitis Media Model

Treatment GroupDosage (mg/kg, oral)Middle Ear Fluid Sterilization Rate at Day 5
Vehicle Control -10%
Cefprozil 2060%
Cefprozil 4090%

Note: This data is representative of a second-generation cephalosporin and is intended to provide an expected range of efficacy. Actual results with this compound may vary.

Visualizations

Experimental_Workflow_Pneumonia_Model cluster_pre_infection Pre-Infection cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment culture S. pneumoniae Culture (Mid-log phase) prep Bacterial Preparation (Wash & Resuspend) culture->prep anesthesia_inf Anesthesia prep->anesthesia_inf infection Intranasal Inoculation (50 µL) anesthesia_inf->infection treatment_start Initiate this compound (e.g., 24h post-infection) infection->treatment_start treatment_admin Oral Gavage or IP Injection (Twice daily) treatment_start->treatment_admin monitoring Monitor Survival treatment_admin->monitoring euthanasia Euthanasia & Sample Collection (BALF, Lungs) monitoring->euthanasia analysis Bacterial Load Quantification (CFU Counts) euthanasia->analysis Experimental_Workflow_Skin_Infection_Model cluster_pre_infection Pre-Infection cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment culture S. aureus Culture (Mid-log phase) prep Bacterial Preparation (Wash & Resuspend) culture->prep anesthesia_inf Anesthesia & Shaving prep->anesthesia_inf wounding Superficial Wounding (Incision or Tape Strip) anesthesia_inf->wounding infection Topical Inoculation (10 µL) wounding->infection treatment_start Initiate this compound (e.g., 6h post-infection) infection->treatment_start treatment_admin Oral Gavage or IP Injection treatment_start->treatment_admin monitoring Measure Lesion Size treatment_admin->monitoring euthanasia Euthanasia & Tissue Excision monitoring->euthanasia analysis Bacterial Load Quantification (CFU/g tissue) euthanasia->analysis Logical_Relationship_Cefaclor_Efficacy This compound This compound Administration (Oral or IP) PK Pharmacokinetics (Absorption, Distribution) This compound->PK InfectionSite Concentration at Infection Site PK->InfectionSite Inhibition Inhibition of Bacterial Cell Wall Synthesis InfectionSite->Inhibition Efficacy Therapeutic Efficacy (Bacterial Clearance, Survival) Inhibition->Efficacy

References

Application Notes and Protocols for Assessing Cefaclor Penetration into Respiratory Mucosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for assessing the penetration of the cephalosporin antibiotic, Cefaclor, into the respiratory mucosa. The following sections detail the necessary experimental procedures and data presentation to facilitate reproducible and accurate measurements of this compound concentrations in various respiratory tract samples.

Data Presentation: this compound Concentrations in Respiratory Mucosa and Fluids

The following tables summarize quantitative data from published studies on this compound concentrations in human serum, sputum, bronchial mucosa, and lung tissue. These values can serve as a reference for expected concentrations in clinical and research settings.

Table 1: this compound Concentrations in Serum and Sputum

Dosage RegimenSample TypeMean Concentration (µg/mL)Time PointReference
1 g single oral doseSerum~7.0 - 23.00.5 - 1 hour (peak)[1]
0.5 g four times dailySputum0.44 (after 1st dose)Not Specified[1]
0.5 g four times dailySputum0.54 (after repeated doses)Not Specified[1]
1 g single oral doseSputumDoubled at 1 and 3 hours1 and 3 hours[1]

Table 2: this compound Concentrations in Bronchial Mucosa and Lung Tissue

Dosage RegimenSample TypeMean Concentration (µg/g)Time PointReference
250 mg every 8 hoursBronchial Mucosa3.78 (SD 1.77)Not Specified[2]
500 mg every 8 hoursBronchial Mucosa4.43 (SD 2.04)Not Specified[2]
1000 mg every 8 hoursBronchial Mucosa7.73 (SD 2.76)Not Specified[2]
500 mg single oral doseLung Tissue0.1203 hours post-dose[3]
500 mg single oral doseLung Tissue0.2724 hours post-dose[3]
500 mg single oral doseLung Tissue0.2975 hours post-dose[3]

Experimental Protocols

This section provides detailed methodologies for the collection and processing of respiratory samples and subsequent analysis of this compound concentrations using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Sputum Collection and Processing

Objective: To collect and process sputum samples for the quantification of this compound.

Materials:

  • Sterile, screw-capped, leak-proof containers

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT) or N-acetyl-L-cysteine (NALC)

  • Vortex mixer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Sample Collection:

    • Instruct the patient to rinse their mouth with water to minimize contamination.

    • Collect a deep-cough sputum sample in a sterile container, preferably early in the morning before food intake.[4][5]

    • Transport the sample to the laboratory on ice as soon as possible. If a delay is unavoidable, refrigerate at 4°C for up to 2 hours.[6]

  • Sample Processing:

    • To a known weight of sputum, add an equal volume of a mucolytic agent such as 0.1% DTT or NALC-NaOH solution to liquefy the sample.[7]

    • Vortex the mixture for approximately 30 seconds or until homogenized.[7]

    • Incubate at room temperature for 15-30 minutes to allow for complete liquefaction.[7]

    • Centrifuge the homogenate at 4000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

    • Carefully collect the supernatant and store it in clean microcentrifuge tubes at -80°C until HPLC analysis.

Protocol 2: Bronchoalveolar Lavage (BAL) Fluid Collection and Processing

Objective: To obtain BAL fluid for the determination of this compound concentrations in the lower respiratory tract.

Materials:

  • Flexible bronchoscope

  • Sterile, preservative-free 0.9% saline, warmed to 37°C

  • Sterile collection traps

  • Sterile gauze

  • Refrigerated centrifuge

  • Conical tubes (50 mL)

Procedure:

  • Sample Collection:

    • Perform bronchoscopy according to standard clinical procedures.[8]

    • Wedge the bronchoscope into a subsegmental bronchus of the middle lobe or lingula.[9]

    • Instill 20-50 mL aliquots of sterile saline and gently aspirate the fluid back into a sterile collection trap. A total of 100-240 mL is typically used.[10][11]

    • Keep the collected BAL fluid on ice and transport it to the laboratory for immediate processing.[9]

  • Sample Processing:

    • Pool the collected BAL fluid and record the total volume.

    • Filter the BAL fluid through sterile gauze to remove mucus.[12]

    • Centrifuge the filtered BAL fluid at 500 x g for 10 minutes at 4°C to pellet the cells.

    • Transfer the supernatant to a clean conical tube and store at -80°C until HPLC analysis.

Protocol 3: Bronchial Mucosa Biopsy Collection and Processing

Objective: To collect bronchial mucosa biopsies and extract this compound for quantification.

Materials:

  • Flexible bronchoscope with biopsy forceps

  • Sterile saline

  • Cryovials

  • Liquid nitrogen

  • Tissue homogenizer (e.g., bead beater)

  • Homogenization buffer (e.g., PBS)

  • Refrigerated centrifuge

Procedure:

  • Sample Collection:

    • During bronchoscopy, obtain bronchial mucosal biopsies using standard biopsy forceps.

    • Immediately rinse the biopsy specimens in sterile saline to remove any blood or mucus.

    • Snap-freeze the tissue samples in liquid nitrogen in pre-labeled cryovials and store at -80°C.

  • Sample Processing:

    • Weigh the frozen tissue sample.

    • Place the tissue in a tube with stainless steel beads and an appropriate volume of homogenization buffer (e.g., 2 volumes of buffer for every mass of tissue).[13]

    • Homogenize the tissue using a bead beater or other suitable homogenizer until the tissue is completely disrupted.[13]

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and store at -80°C until HPLC analysis.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Objective: To determine the concentration of this compound in processed respiratory samples.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine

  • Phosphoric acid or Sodium 1-pentanesulfonate

  • This compound analytical standard

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Thaw the processed samples (sputum supernatant, BAL fluid supernatant, or tissue homogenate supernatant) on ice.

    • Deproteinize the samples by adding acetonitrile in a 1:1 or 2:1 ratio.

    • Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes to precipitate proteins.[14]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., triethylamine buffer pH 7 or sodium 1-pentanesulfonate with phosphoric acid to pH 2.5). A common ratio is 1:1:2 (v/v/v) of acetonitrile:methanol:buffer.[14][15][16]

    • Flow Rate: 0.6 - 1.5 mL/min.[14][15][16]

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: 260 nm or 265 nm.[14][15][16]

    • Injection Volume: 20 - 50 µL.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of working standards by serially diluting the stock solution to cover the expected concentration range in the samples (e.g., 0.1 to 50 µg/mL).

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Integrate the peak area corresponding to the retention time of this compound.

    • Construct a standard curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for assessing this compound penetration into the respiratory mucosa.

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis sputum Sputum Collection sputum_proc Mucolysis & Centrifugation sputum->sputum_proc bal Bronchoalveolar Lavage (BAL) bal_proc Filtration & Centrifugation bal->bal_proc biopsy Bronchial Mucosa Biopsy biopsy_proc Homogenization & Centrifugation biopsy->biopsy_proc hplc_prep Deproteinization & Filtration sputum_proc->hplc_prep bal_proc->hplc_prep biopsy_proc->hplc_prep hplc HPLC Quantification hplc_prep->hplc data Data Analysis & Interpretation hplc->data G This compound This compound pbps Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->pbps Binds to cell_wall Bacterial Cell Wall Synthesis pbps->cell_wall Inhibits lysis Bacterial Cell Lysis cell_wall->lysis Leads to

References

Troubleshooting & Optimization

Technical Support Center: Cefaclor Degradation and Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefaclor. It specifically addresses the challenges posed by this compound degradation products and their interference in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: this compound is susceptible to degradation through several pathways, particularly in aqueous solutions and in the solid state. The main degradation routes include:

  • Hydrolysis of the β-lactam ring: This is a common degradation pathway for β-lactam antibiotics, leading to the loss of antibacterial activity.

  • Intramolecular aminolysis: The amino group in the side chain can attack the β-lactam ring, forming a piperazine-2,5-dione derivative.[1][2]

  • Isomerization: The double bond in the dihydrothiazine ring can isomerize.[3]

  • Decarboxylation: Loss of the carboxyl group can occur.[3]

  • Ring contraction: The cephem nucleus can contract to form thiazole structures.[3][4]

  • Formation of pyrazine derivatives: These can form through the attack of the primary amine on the side chain.[3][4]

  • Oxidation: Oxidative attack at the C-4 position of the dihydrothiazine ring is a significant pathway in solid-state degradation.[3]

Q2: What are the common degradation products of this compound?

A2: A variety of degradation products have been identified, arising from the pathways mentioned above. Some of the major degradants include:

  • Δ²-Cefaclor (isomer)

  • This compound-related compound A (often a diketopiperazine)

  • Various thiazole and pyrazine derivatives[3][4]

  • Oxidative decarboxylation analogs[5]

The specific profile of degradation products can vary depending on the conditions such as pH, temperature, humidity, and light exposure.[6][7]

Q3: How do this compound degradation products interfere with common analytical assays?

A3: Degradation products can significantly interfere with the accurate quantification of this compound in various assays:

  • Chromatographic Assays (e.g., HPLC): Degradation products may co-elute with the parent this compound peak, leading to an overestimation of the this compound concentration. They can also appear as extra peaks, complicating the chromatogram and making accurate integration difficult.[5][8] Some degradants may form on-column during the analysis, appearing as "ghost peaks".[5][8]

  • Spectrophotometric Assays: Degradation products often possess chromophores and absorb UV light in the same region as this compound, leading to inaccurate measurements.[9][10] For example, a diketopiperazine derivative of this compound has a characteristic UV absorption maximum at 340 nm.[2]

  • Microbiological Assays: Since most degradation products are microbiologically inactive, their presence in a sample can lead to an underestimation of the true potency of the active this compound.

Troubleshooting Guides

Issue 1: Inaccurate or irreproducible results in HPLC analysis of this compound.

Possible Cause: Interference from co-eluting degradation products.

Troubleshooting Steps:

  • Method Validation: Ensure you are using a validated stability-indicating HPLC method specifically designed to separate this compound from its known degradation products.[6][11][12]

  • Gradient Optimization: If co-elution is suspected, adjust the gradient profile of the mobile phase to improve separation. A shallower gradient can often enhance the resolution between closely eluting peaks.

  • Column Selection: The choice of stationary phase is critical. A C18 column is commonly used, but other phases like phenyl or cyano columns might offer different selectivity and better separation of specific degradants.[13]

  • pH Adjustment: The pH of the mobile phase can significantly impact the retention times of ionizable compounds like this compound and its degradation products. Small adjustments to the mobile phase pH can improve resolution.[11][14]

Issue 2: Appearance of unexpected "ghost peaks" in the chromatogram.

Possible Cause: On-column degradation of this compound.

Troubleshooting Steps:

  • Column Temperature: Elevated column temperatures can promote the on-column degradation of this compound, leading to the formation of artifacts that appear as ghost peaks.[5][8] It is recommended to keep the column temperature below 30°C.[5]

  • Mobile Phase Degassing: Dissolved oxygen in the mobile phase can contribute to oxidative degradation on the column.[5] Ensure the mobile phase is thoroughly degassed before use.

  • Sample Stability: this compound can degrade in the autosampler vial. Prepare samples fresh and keep them at a reduced temperature (e.g., 5°C) if they are not analyzed immediately. Sample solutions are generally stable for up to 3 hours at room temperature or 24 hours at 5°C.[14]

Issue 3: Overestimation of this compound concentration in spectrophotometric assays.

Possible Cause: Absorbance contribution from degradation products.

Troubleshooting Steps:

  • Method Specificity: Spectrophotometric methods are generally not stability-indicating and should be used with caution for samples that may contain degradation products.[9]

  • Wavelength Selection: While the primary λmax for this compound is around 262-265 nm, some degradation products also absorb in this region.[9][12] Analysis at a secondary wavelength where the interference is minimal might be possible but requires careful validation.

  • Derivative Spectrophotometry: In some cases, first or second-derivative spectrophotometry can help to resolve the spectra of this compound and its degradation products, allowing for more accurate quantification.

  • Alternative Method: For accurate and reliable quantification in the presence of degradants, a stability-indicating HPLC method is the recommended approach.[11][14]

Data Presentation

Table 1: Summary of Common this compound Degradation Products and Their Formation Conditions.

Degradation Product CategoryFormation ConditionsKey Structural FeaturesReference
Thiazole Derivatives Aqueous acidic conditionsFive-membered thiazole ring[3][4]
Pyrazine Derivatives Aqueous acidic conditionsSubstituted pyrazine ring[3][4]
Diketopiperazines Intramolecular aminolysis in neutral or alkaline mediumPiperazine-2,5-dione structure[1][2][3]
Δ²-Isomer Solid-state degradationIsomerization of the double bond in the dihydrothiazine ring[3]
Decarboxylated Products Solid-state degradationLoss of the carboxylic acid group[3]
Oxidative Degradants Solid-state degradation, on-column in HPLCOxidation at C-4 of the dihydrothiazine ring[3][5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products

This protocol is based on a gradient HPLC method described for the determination of process-related impurities and degradation products in this compound.[11][14]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: ODS (C18), 4.6 mm x 250 mm, 5-μm particle size.[11][14]

  • Mobile Phase A: 50 mM phosphate buffer, pH 4.0.[11][14]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Acetonitrile (e.g., 2.25%).[11][14]

    • Implement a two-stage gradient increase in Acetonitrile concentration up to 45%.[11][14]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection Wavelength: 220 nm.[11][14]

  • Column Temperature: Ambient (not to exceed 30°C to prevent on-column degradation).[5]

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., mobile phase A) to a known concentration (e.g., 5 mg/mL).[14]

  • Standard Preparation: Prepare this compound standards at a range of concentrations (e.g., 0.025 to 0.075 mg/mL) in the same diluent.[14]

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for inducing this compound degradation to identify potential degradation products and validate the stability-indicating nature of an analytical method.[9]

  • Acid Hydrolysis: Incubate a this compound solution in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.

  • Alkaline Hydrolysis: Incubate a this compound solution in a mild base (e.g., 0.1 N NaOH) at room temperature. This compound is highly susceptible to alkaline hydrolysis.[9]

  • Oxidative Degradation: Treat a this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 100°C) for 24 hours.[9]

  • Photolytic Degradation: Expose a this compound solution to UV light.

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., the HPLC method in Protocol 1) to observe the formation of degradation peaks and the decrease in the parent this compound peak.

Visualizations

Cefaclor_Degradation_Pathways cluster_conditions Degradation Conditions cluster_products Degradation Products This compound This compound Aqueous_Acidic Aqueous Acidic Solid_State Solid State Neutral_Alkaline Neutral/Alkaline On_Column On-Column (HPLC) Thiazoles Thiazole Derivatives Aqueous_Acidic->Thiazoles Pyrazines Pyrazine Derivatives Aqueous_Acidic->Pyrazines Isomers Δ²-Isomer Solid_State->Isomers Decarboxylated Decarboxylated Products Solid_State->Decarboxylated Oxidative Oxidative Degradants Solid_State->Oxidative Diketopiperazines Diketopiperazines Neutral_Alkaline->Diketopiperazines On_Column->Oxidative

Caption: Major degradation pathways of this compound under different conditions.

HPLC_Troubleshooting_Workflow Start Inaccurate HPLC Results Check_Method Is the method stability-indicating? Start->Check_Method Optimize_Gradient Optimize Gradient Profile Check_Method->Optimize_Gradient No Ghost_Peak Are there 'ghost peaks'? Check_Method->Ghost_Peak Yes Change_Column Select Different Column Optimize_Gradient->Change_Column Adjust_pH Adjust Mobile Phase pH Change_Column->Adjust_pH Resolved Accurate Results Adjust_pH->Resolved Check_Temp Reduce Column Temperature (<30°C) Ghost_Peak->Check_Temp Yes Ghost_Peak->Resolved No Degas_Mobile_Phase Degas Mobile Phase Check_Temp->Degas_Mobile_Phase Sample_Stability Check Sample Stability Degas_Mobile_Phase->Sample_Stability Sample_Stability->Resolved

Caption: Troubleshooting workflow for inaccurate this compound HPLC analysis.

References

Troubleshooting inconsistent results in Cefaclor susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in Cefaclor susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for this compound susceptibility testing?

A1: The two most common methods are the disk diffusion (Kirby-Bauer) test and broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[1][2] Both methods are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure consistent and reliable results.[1][3][4]

Q2: My this compound susceptibility results are inconsistent. What are the likely causes?

A2: Inconsistent results can stem from several factors, including:

  • Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too heavy or too light can lead to significant variations in MIC values, a phenomenon known as the "inoculum effect".[1][5] This is particularly relevant for β-lactam antibiotics like this compound.

  • Media Composition and pH: The type of media, its pH, and cation concentrations can influence this compound's activity.[6][7][8] For instance, testing Haemophilus influenzae requires Haemophilus Test Medium (HTM).[9]

  • Incubation Conditions: Time, temperature, and atmosphere (e.g., CO2 levels) of incubation must be strictly controlled as per standardized protocols.[3][10]

  • This compound Stability: this compound can be unstable in solution, and its degradation is influenced by temperature and pH.[11] Prolonged incubation periods may not accurately reflect its true activity.[11]

  • Disk/Reagent Quality: Ensure that this compound disks or powders are stored correctly and are not expired.

Q3: What is the "inoculum effect" and how does it relate to this compound?

A3: The inoculum effect is the observation of a significant increase in the MIC when a higher-than-standard bacterial concentration is used in the test.[1][12] This is a known issue with β-lactam antibiotics, including this compound, especially when testing β-lactamase-producing strains of bacteria like Haemophilus influenzae.[5] A higher bacterial load can lead to increased enzymatic degradation of the antibiotic, resulting in falsely elevated resistance.

Q4: How should I prepare the inoculum to minimize variability?

A4: The inoculum should be prepared from 3-4 fresh, well-isolated colonies of the same morphology, suspended in a suitable broth or saline. The turbidity of the suspension must be adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[1] Using a photometric device to measure turbidity can improve accuracy. It is crucial not to use overnight broth cultures directly for inoculum preparation.[1]

Q5: Are there specific considerations when testing Haemophilus influenzae against this compound?

A5: Yes. When testing H. influenzae, it is essential to use Haemophilus Test Medium (HTM).[9] Additionally, be aware that β-lactamase-negative, ampicillin-resistant (BLNAR) strains of H. influenzae should be considered resistant to this compound, even if in vitro tests suggest susceptibility.[13]

Troubleshooting Guide for Inconsistent Results

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound susceptibility testing.

Problem: Zone sizes in disk diffusion are too large or too small.
Potential Cause Troubleshooting Steps
Inoculum too light/heavy Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[1]
Incorrect agar depth The agar in the petri dish should have a uniform depth of 4mm.[10]
Improper disk placement Disks should be placed firmly on the agar surface to ensure complete contact.[3]
Incorrect incubation temperature Incubate at 35°C ± 2°C. Temperatures above 35°C can affect the detection of some resistance mechanisms.[3]
Expired or improperly stored disks Check the expiration date and storage conditions of the this compound disks.
Problem: MIC values in broth microdilution are higher or lower than expected.
Potential Cause Troubleshooting Steps
Incorrect inoculum concentration Prepare the final inoculum to achieve a concentration of approximately 5 x 10^5 CFU/mL in the wells.[14][15]
"Skipped wells" observed This may indicate contamination, inadequate mixing of the inoculum, or errors in drug concentration. Repeat the test.[6]
Media issues (e.g., cation concentration) Verify the pH and cation concentration of the Mueller-Hinton broth, especially if prepared in-house.[6]
This compound degradation Prepare antibiotic dilutions fresh and use them promptly, as this compound is unstable in solution.[11]
Incorrect reading of results Ensure proper lighting and read the MIC as the lowest concentration with no visible growth.[6]

Data Presentation: Quality Control and Interpretive Criteria

Table 1: Quality Control Ranges for this compound (30 µg disk)
QC Strain Acceptable Zone Diameter (mm)
Escherichia coli ATCC® 2592223-27
Staphylococcus aureus ATCC® 2592327-31
Haemophilus influenzae ATCC® 4976625-31

Data sourced from product information and CLSI guidelines.[16]

Table 2: this compound Interpretive Criteria for Haemophilus influenzae
Disk Diffusion (30 µg disk) MIC (µg/mL) Interpretation
≥ 20 mm≤ 8Susceptible (S)
17-19 mm16Intermediate (I)
≤ 16 mm≥ 32Resistant (R)

Based on CLSI guidelines for testing on Haemophilus Test Medium (HTM).[9][16]

Experimental Protocols

Disk Diffusion (Kirby-Bauer) Method
  • Inoculum Preparation: Select 3-4 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[1]

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate (or HTM for H. influenzae) three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[4][14]

  • Disk Application: Aseptically apply a this compound 30 µg disk to the surface of the agar. Gently press the disk to ensure complete contact.[3]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[3][10]

  • Result Interpretation: Measure the diameter of the zone of inhibition to the nearest millimeter and interpret the results based on the established criteria (see Table 2).[10]

Broth Microdilution Method
  • Reagent Preparation: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare an inoculum as described for the disk diffusion method. Dilute the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[15]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[6]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[17]

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]

Visualizations

Troubleshooting_Workflow cluster_investigation Investigate Experimental Parameters start Inconsistent this compound Susceptibility Results check_qc Are Quality Control (QC) strains within range? start->check_qc check_inoculum Verify Inoculum Preparation (0.5 McFarland Standard) check_qc->check_inoculum No consult_docs Consult CLSI/EUCAST Guidelines check_qc->consult_docs Yes, but patient results are still suspect check_media Check Media (Type, pH, Depth) check_inoculum->check_media check_incubation Confirm Incubation (Time, Temp, Atmosphere) check_media->check_incubation check_reagents Inspect Reagents (Disk/Drug Potency, Expiry) check_incubation->check_reagents corrective_action Take Corrective Action (e.g., Remake inoculum, Use new media/reagents) check_reagents->corrective_action repeat_test Repeat Susceptibility Test corrective_action->repeat_test repeat_test->consult_docs

Caption: Troubleshooting workflow for inconsistent this compound susceptibility results.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_inoculum 1. Prepare Inoculum (0.5 McFarland) prep_plate 2. Inoculate Plate (Mueller-Hinton Agar) prep_inoculum->prep_plate apply_disk 3. Apply this compound Disk prep_plate->apply_disk incubate 4. Incubate (35°C, 16-18h) apply_disk->incubate measure_zone 5. Measure Zone of Inhibition (mm) incubate->measure_zone interpret 6. Interpret Result (S, I, R) measure_zone->interpret

Caption: Standard workflow for the Kirby-Bauer disk diffusion method.

References

Technical Support Center: Overcoming Cefaclor Resistance in Laboratory Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Cefaclor resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a second-generation cephalosporin antibiotic.[1][2] Its bactericidal effect stems from the inhibition of bacterial cell wall synthesis.[1][2] this compound binds to essential penicillin-binding proteins (PBPs) on the bacterial inner membrane, disrupting the cross-linking of peptidoglycan chains.[1] This weakens the cell wall, leading to cell lysis and death.[1]

Q2: My bacterial strain shows high resistance to this compound. What are the likely resistance mechanisms at play?

A2: The most common cause of high-level resistance to this compound, a β-lactam antibiotic, is the production of β-lactamase enzymes.[3] These enzymes hydrolyze the β-lactam ring of this compound, rendering it inactive. Other mechanisms that can contribute to resistance include:

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for this compound, decreasing the drug's efficacy.[3]

  • Efflux Pumps: Some bacteria possess membrane proteins that actively transport antibiotics, including this compound, out of the cell, preventing them from reaching their PBP targets.[4]

  • Reduced Outer Membrane Permeability: In Gram-negative bacteria, changes in the porin channels of the outer membrane can limit the entry of this compound into the cell.[4]

Q3: Can the resistance to this compound be reversed or overcome in a laboratory setting?

A3: Yes, in many cases, this compound resistance can be overcome. A common and effective strategy is to use this compound in combination with a β-lactamase inhibitor, such as clavulanic acid or sulbactam.[5][6] These inhibitors bind to and inactivate β-lactamase enzymes, protecting this compound from degradation and restoring its antibacterial activity.[5] Another approach involves the use of efflux pump inhibitors (EPIs) to block the expulsion of this compound from the bacterial cell.[7]

Q4: How can I test for synergy between this compound and a resistance-modifying agent in my experiments?

A4: The checkerboard assay is a standard method to quantitatively assess the synergistic effect of two antimicrobial agents.[8][9] This method involves testing a range of concentrations of both compounds, alone and in combination, to determine the minimum inhibitory concentration (MIC) for each combination. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which indicates synergy, additivity, or antagonism.[9][10] A time-kill assay can also be used to confirm synergy by measuring the rate of bacterial killing over time when exposed to the combination of agents compared to the individual agents.[10][11][12]

Troubleshooting Guides

Issue: Inconsistent MIC values for this compound in susceptibility testing.
  • Possible Cause: this compound is known to be unstable in solution, which can affect the results of in vitro susceptibility tests, especially with prolonged incubation times.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of this compound for each experiment.

    • Minimize the incubation time for your susceptibility assays as much as the protocol allows.

    • Ensure consistent temperature and pH of the growth medium, as these factors can influence this compound's stability.

    • Use a standardized and validated susceptibility testing method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[13]

Issue: this compound is ineffective against a known β-lactamase producing strain.
  • Possible Cause: The β-lactamase produced by the strain is effectively hydrolyzing this compound.

  • Troubleshooting Steps:

    • Introduce a β-lactamase inhibitor: Combine this compound with clavulanic acid or sulbactam. This is the most direct way to counteract this resistance mechanism.

    • Perform a synergy test: Use a checkerboard assay to determine the optimal concentration of the β-lactamase inhibitor to use with this compound to achieve a synergistic effect.

    • Confirm β-lactamase production: If not already confirmed, use a commercially available test to verify the presence and type of β-lactamase.

Issue: My Gram-negative strain remains resistant to this compound even with a β-lactamase inhibitor.
  • Possible Cause: The resistance may be due to an active efflux pump system or reduced outer membrane permeability.

  • Troubleshooting Steps:

    • Investigate the role of efflux pumps: Test the susceptibility of your strain to this compound in the presence of a known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the MIC of this compound in the presence of the EPI suggests the involvement of efflux pumps.

    • Assess outer membrane permeability: While more complex to measure directly, you can compare the susceptibility of your strain to a panel of β-lactam antibiotics with varying abilities to penetrate the outer membrane.

    • Consider multiple resistance mechanisms: It is possible that the strain possesses both β-lactamase production and an active efflux system. In such cases, a combination of this compound, a β-lactamase inhibitor, and an EPI might be necessary.

Data Presentation

Table 1: In Vitro Activity of this compound in Combination with Beta-Lactamase Inhibitors Against Extended-Spectrum Beta-Lactamase (ESBL)-Producing E. coli [5][6]

Antimicrobial Agent(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Restoration (%)
This compound (CFC)>128>128>1280
This compound + Clavulanic Acid (CA)-8/48/454
This compound + Sulbactam (SUL)-8/48/454
This compound + CA + SUL-8/4/464/32/3258

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol is used to determine the synergistic, additive, or antagonistic effect of combining this compound with a resistance-modifying agent (e.g., clavulanic acid).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted

  • Stock solutions of this compound and the test agent

Procedure:

  • Dispense 50 µL of CAMHB into each well of the 96-well plate.

  • Create serial dilutions of this compound along the x-axis of the plate and the test agent along the y-axis. This creates a matrix of varying concentrations of both agents.

  • Add the prepared bacterial inoculum to each well.

  • Include control wells with only this compound, only the test agent, and a growth control with no antimicrobial agents.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for each combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula:

    • FIC Index = FIC of this compound + FIC of Test Agent

    • Where FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • And FIC of Test Agent = (MIC of Test Agent in combination) / (MIC of Test Agent alone)

Interpretation of FIC Index: [10]

  • Synergy: ≤ 0.5

  • Additive/Indifference: > 0.5 to 4.0

  • Antagonism: > 4.0

Time-Kill Assay for Synergy Confirmation

This protocol confirms the bactericidal or bacteriostatic synergistic effect observed in the checkerboard assay.[10][12]

Materials:

  • Culture tubes with CAMHB

  • Bacterial inoculum

  • This compound and test agent at predetermined concentrations (e.g., based on MIC values)

  • Shaking incubator

  • Agar plates for colony counting

Procedure:

  • Prepare tubes with CAMHB containing:

    • No drug (growth control)

    • This compound alone

    • Test agent alone

    • This compound and test agent in combination

  • Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubate the tubes at 37°C in a shaking incubator.

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable colony count (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each condition.

Interpretation: [2]

  • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.

  • Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Visualizations

Beta_Lactamase_Regulation Beta_Lactam This compound (β-Lactam) PBP Penicillin-Binding Proteins (PBP) Beta_Lactam->PBP Muropeptides Muropeptide Fragments PBP->Muropeptides Cell wall turnover leads to release of AmpG AmpG Permease Muropeptides->AmpG Transport AmpR_inactive Inactive AmpR AmpG->AmpR_inactive Activation AmpR_active Active AmpR ampC_gene ampC gene AmpR_active->ampC_gene Induces Transcription Beta_Lactamase β-Lactamase ampC_gene->Beta_Lactamase Translation Beta_Lactamase->Beta_Lactam Hydrolysis

Caption: AmpG-AmpR-AmpC signaling pathway for β-lactamase induction.

Efflux_Pump_Workflow cluster_experiment Experimental Workflow: Testing for Efflux Pump-Mediated Resistance start Resistant Bacterial Strain prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prepare_inoculum setup_mic Set up MIC Assay in 96-well plates prepare_inoculum->setup_mic plate_A Plate A: This compound Serial Dilutions setup_mic->plate_A plate_B Plate B: This compound Serial Dilutions + Constant EPI* setup_mic->plate_B incubate Incubate both plates (37°C, 18-24h) plate_A->incubate plate_B->incubate read_mic Read MICs for Plate A and Plate B incubate->read_mic compare Compare MICs read_mic->compare conclusion_efflux Efflux pump is a likely resistance mechanism compare->conclusion_efflux Significant MIC decrease in Plate B conclusion_other Other resistance mechanisms are likely dominant compare->conclusion_other No significant MIC decrease in Plate B note *EPI: Efflux Pump Inhibitor (e.g., PAβN)

Caption: Workflow for identifying efflux pump-mediated this compound resistance.

References

Cefaclor Susceptibility to Beta-Lactamase Hydrolysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Cefaclor's susceptibility to beta-lactamase hydrolysis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experimental procedures.

Question 1: Why am I seeing a high degree of this compound degradation in my control samples (without beta-lactamase)?

Answer: this compound is known to be chemically unstable in aqueous solutions, and its degradation is influenced by several factors.[1][2] In vitro studies have shown that this compound has a half-life of less than 6 hours at 37°C.[1] The stability is also highly dependent on the pH of the buffer solution. At 4°C, this compound solutions in pH 2.5 and 4.5 buffers retain at least 90% of their activity after 72 hours. However, in buffers with pH 6.0, 7.0, and 8.0, the activity drops to 70%, 46%, and 34%, respectively, under the same conditions.[3] At higher temperatures (25°C and 37°C), the degradation is even more pronounced, especially at neutral and alkaline pH.[3]

Troubleshooting Steps:

  • Buffer Selection: Ensure your experimental buffer has a pH between 4.5 and 6.0 for maximal this compound stability.

  • Temperature Control: Perform all experimental steps at low temperatures (e.g., on ice) whenever possible. For incubations at 37°C, minimize the incubation time.

  • Fresh Solutions: Always prepare this compound solutions fresh before each experiment.

  • Storage: If short-term storage is necessary, store this compound solutions at 4°C in an acidic buffer (pH 4.5).

Question 2: My Minimum Inhibitory Concentration (MIC) results for this compound show significant variability between experiments. What could be the cause?

Answer: Variability in MIC results for this compound can be attributed to its inherent instability and several experimental factors. The degradation of this compound during the long incubation times required for MIC assays can lead to an overestimation of the MIC.[1] Other factors that can influence MIC outcomes include the composition of the test medium, the inoculum density, and the duration of the measurement.[4]

Troubleshooting Steps:

  • Standardized Inoculum: Ensure a consistent and standardized bacterial inoculum is used for each experiment.

  • Incubation Time: Be aware that prolonged incubation can lead to this compound degradation. Consider this when interpreting results.

  • Media Consistency: Use the same batch and formulation of culture media for all comparative experiments.

  • Control for Instability: Include a stability control where this compound is incubated in the assay medium for the duration of the experiment without bacteria to quantify the degree of degradation.

Question 3: I am observing lower than expected hydrolysis of this compound by a specific beta-lactamase. What are the possible reasons?

Answer: this compound exhibits variable susceptibility to different types of beta-lactamases. It is known to be resistant to hydrolysis by Type III (TEM) beta-lactamases but is susceptible to destruction by Type I beta-lactamases, and to a lesser extent, by Type IV and Type V beta-lactamases.[5] Therefore, the type of beta-lactamase used is a critical factor. Additionally, experimental conditions can affect enzyme activity.

Troubleshooting Steps:

  • Enzyme Specificity: Verify the type of beta-lactamase being used and its expected activity against this compound.

  • Enzyme Activity Check: Confirm the activity of your beta-lactamase enzyme using a standard, highly susceptible substrate like nitrocefin.

  • Optimal Reaction Conditions: Ensure the pH, temperature, and buffer composition of your assay are optimal for the specific beta-lactamase's activity.

  • Inhibitor Contamination: Check for any potential inhibitors in your reaction mixture.

Data Presentation

Table 1: Stability of this compound in Different Buffer Solutions

pH of Buffer% Initial Activity Remaining (72h at 4°C)% Initial Activity Remaining (72h at 25°C)% Initial Activity Remaining (72h at 37°C)
2.5≥ 90%95%80%
4.5≥ 90%69%< 20%
6.070%16%< 20%
7.046%5%< 20%
8.034%3%< 20%
(Data sourced from Foglesong et al., 1978)[3]

Table 2: Susceptibility of this compound to Different Beta-Lactamase Types

Beta-Lactamase TypeSusceptibility of this compound
Type IDestroyed
Type III (TEM)Resistant
Type IVDestroyed (to a lesser degree)
Type VDestroyed (to a lesser degree)
(Data sourced from Neu and Fu, 1978)[5]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Hydrolysis by Beta-Lactamase

This protocol is a general guideline for determining the rate of this compound hydrolysis by a purified beta-lactamase enzyme using a spectrophotometer.

Materials:

  • This compound powder

  • Purified beta-lactamase enzyme

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 6.0) and store on ice. Prepare fresh daily.

    • Dilute the purified beta-lactamase to a working concentration in phosphate buffer (pH 7.0). The optimal concentration should be determined empirically.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance in the UV range. The hydrolysis of the β-lactam ring in this compound can be monitored by the decrease in absorbance at a specific wavelength (typically around 260-265 nm).

    • Set the temperature of the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

  • Assay Procedure:

    • Add the phosphate buffer (pH 7.0) to a quartz cuvette to a final volume of, for example, 1 mL.

    • Add a specific concentration of the this compound working solution to the cuvette and mix.

    • Place the cuvette in the spectrophotometer and record a baseline reading.

    • Initiate the reaction by adding a small volume of the diluted beta-lactamase enzyme to the cuvette. Mix quickly and thoroughly.

    • Immediately start recording the absorbance at regular intervals (e.g., every 10 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Plot the absorbance versus time.

    • The initial rate of the reaction is determined from the linear portion of the curve.

    • The rate of hydrolysis can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of this compound at the measured wavelength is known.

Mandatory Visualizations

Hydrolysis_Mechanism cluster_reaction Mechanism of Beta-Lactamase Action on this compound This compound This compound (Active Antibiotic) ES_Complex Enzyme-Substrate Complex This compound->ES_Complex Binding Enzyme Beta-Lactamase (Enzyme) Enzyme->ES_Complex ES_Complex->Enzyme Release Hydrolyzed_this compound Hydrolyzed this compound (Inactive) ES_Complex->Hydrolyzed_this compound Hydrolysis of β-lactam ring Troubleshooting_Workflow Start High Variability in MIC/Hydrolysis Results Check_Controls Review Control Samples Start->Check_Controls Degradation Significant this compound Degradation in Controls? Check_Controls->Degradation Optimize_Stability Optimize for Stability: - Fresh Solutions - pH 4.5-6.0 Buffer - Low Temperature Degradation->Optimize_Stability Yes Inconsistent_Enzyme Inconsistent Enzyme Activity? Degradation->Inconsistent_Enzyme No Optimize_Stability->Start Check_Enzyme Verify Enzyme Activity with Standard Substrate Inconsistent_Enzyme->Check_Enzyme Yes Inoculum_Variability Inconsistent Inoculum Density? Inconsistent_Enzyme->Inoculum_Variability No Check_Enzyme->Start Standardize_Inoculum Standardize Inoculum Preparation Inoculum_Variability->Standardize_Inoculum Yes End Consistent Results Inoculum_Variability->End No Standardize_Inoculum->Start

References

Validation & Comparative

Cefaclor in Focus: A Comparative Analysis of Second-Generation Cephalosporins' Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical and in-vitro performance of Cefaclor against its counterparts, providing researchers and drug development professionals with a comprehensive guide to its relative efficacy. This report synthesizes data from numerous studies, offering a clear comparison of clinical outcomes, bacteriological eradication rates, and in-vitro activity, supported by detailed experimental protocols and visual pathway diagrams.

Second-generation cephalosporins remain a cornerstone in the treatment of a variety of bacterial infections. Among these, this compound has been a widely prescribed oral antibiotic for decades. This guide provides an objective comparison of this compound's efficacy relative to other prominent second-generation cephalosporins, including Cefuroxime axetil and Cefprozil. Through a systematic review of clinical trial data and in-vitro susceptibility studies, this report aims to equip researchers, scientists, and drug development professionals with the critical data needed to inform their work.

Clinical Efficacy: A Head-to-Head Comparison

Clinical trials have extensively evaluated the efficacy of this compound in treating a range of infections, most notably acute otitis media, skin and soft-tissue infections, and acute exacerbations of chronic bronchitis. When compared to other second-generation cephalosporins, this compound has demonstrated comparable, and in some instances advantageous, clinical outcomes.

Acute Otitis Media

In the treatment of acute otitis media (AOM) in pediatric patients, this compound has shown similar efficacy to Cefuroxime axetil. One investigator-blind, randomized study involving children who had previously failed amoxicillin therapy found that a 10-day course of this compound (40 mg/kg/day, twice daily) resulted in a clinical success rate of 92.3% post-therapy, which was comparable to the 89.1% success rate observed with Cefuroxime axetil (30 mg/kg/day, twice daily)[1]. At the end of the study, the favorable clinical outcomes were 82.7% for this compound and 83.2% for Cefuroxime axetil[1]. Another study comparing a ten-day course of Cefuroxime axetil and this compound for AOM found that treatment was beneficial in 90% of patients receiving Cefuroxime axetil and 76% of those treated with this compound[2].

Skin and Soft-Tissue Infections

For mild to moderate skin and skin-structure infections, a multicenter study revealed that once-daily Cefprozil (500 mg) was as effective and safe as this compound (250 mg) administered three times daily for 5 to 10 days[3]. The satisfactory clinical response rates were 93% for Cefprozil and 92% for this compound, with pathogen eradication rates of 91% and 89%, respectively[3].

Acute Exacerbations of Chronic Bronchitis

In a multicenter, randomized, single-blind study of patients with acute exacerbations of chronic bronchitis (AECB), both this compound AF (500 mg twice daily) and Cefuroxime axetil (250 mg twice daily) demonstrated high effectiveness of over 97% after a 10-day treatment period[4][5]. Notably, this study reported a statistically significant 1.7 times higher rate of cough release and a 2.25 times higher rate of release from other AECB symptoms (such as increasing dyspnea, sputum volume, and sputum purulence) in the this compound group compared to the Cefuroxime group[4][5]. Another blinded comparative study in lower respiratory tract infections found that Cefuroxime axetil (250 mg or 500 mg every 12 hours) was at least as clinically efficacious as this compound (500 mg every eight hours), with a bacteriologic cure rate of 86% for the higher dose of Cefuroxime axetil compared to 60% for this compound[6].

Table 1: Comparative Clinical Efficacy of this compound and Other Second-Generation Cephalosporins

Infection TypeDrug ComparisonDosageClinical Success/Response RateBacteriological Eradication RateReference
Acute Otitis Media This compound vs. Cefuroxime axetilThis compound: 40 mg/kg/day; Cefuroxime axetil: 30 mg/kg/dayThis compound: 92.3%; Cefuroxime axetil: 89.1%Not specified[1]
Acute Otitis Media This compound vs. Cefuroxime axetilNot specifiedThis compound: 76%; Cefuroxime axetil: 90%Not specified[2]
Skin & Soft-Tissue Infections This compound vs. CefprozilThis compound: 250 mg TID; Cefprozil: 500 mg QDThis compound: 92%; Cefprozil: 93%This compound: 89%; Cefprozil: 91%[3]
Acute Exacerbations of Chronic Bronchitis This compound AF vs. Cefuroxime axetilThis compound AF: 500 mg BID; Cefuroxime axetil: 250 mg BID>97% for bothNot specified[4][5]
Lower Respiratory Tract Infections This compound vs. Cefuroxime axetilThis compound: 500 mg Q8H; Cefuroxime axetil: 500 mg Q12HNot specifiedThis compound: 60%; Cefuroxime axetil: 86%[6]

In-Vitro Activity: A Microbiological Perspective

The in-vitro activity of a cephalosporin, typically measured by the minimum inhibitory concentration (MIC), is a critical determinant of its potential clinical efficacy. This compound exhibits good activity against many common respiratory pathogens.

Streptococcus pneumoniae

Against penicillin-susceptible Streptococcus pneumoniae, this compound and Loracarbef have demonstrated excellent in-vitro activity, with 99.5% of isolates being susceptible to both drugs[7]. However, for penicillin-intermediate isolates, the susceptibility drops to 30.8% for this compound and 32.9% for Loracarbef[7]. In a study examining penicillin-resistant strains, Cefprozil, Penicillin, and this compound were found to be effective against sensitive and intermediately sensitive isolates, but none of the oral therapies showed significant benefit against highly penicillin-resistant isolates[8].

Haemophilus influenzae

This compound has shown greater in-vitro activity than cephalexin against Haemophilus influenzae[9]. It is also active against beta-lactamase producing isolates of H. influenzae[10]. However, the presence of the ROB-1 β-lactamase has been correlated with reduced susceptibility to this compound, Loracarbef, and Cefprozil, while the activities of Cefuroxime, Cefotaxime, and Cefixime were less affected[11][12].

Moraxella catarrhalis

Over 95% of isolates of Moraxella catarrhalis have been found to be susceptible to this compound, with a MIC90 of less than 2 µg/mL[13]. However, some studies have reported high rates of resistance to Cefuroxime in this pathogen[14].

Table 2: In-Vitro Activity (MIC90 in µg/mL) of Second-Generation Cephalosporins Against Key Respiratory Pathogens

OrganismThis compoundCefuroximeCefprozilLoracarbefReference
Streptococcus pneumoniae
Penicillin-Susceptible≤1≤1≤1≤1[7]
Penicillin-Intermediate>4>4>4>4[7]
Penicillin-Resistant≥8≥8≥8≥8[8]
Haemophilus influenzae
β-lactamase negative4244[15]
β-lactamase positive8288[15]
Moraxella catarrhalis <2≤1Not specifiedNot specified[13]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies employed in the key comparative clinical trials.

Study of this compound vs. Cefuroxime Axetil in Acute Otitis Media[1]
  • Study Design: An investigator-blind, randomized, parallel treatment group study.

  • Patient Population: Children who had failed a standard clinical regimen of amoxicillin for at least 48 hours and not more than 10 days, with the last dose within 72 hours of randomization.

  • Treatment Regimen: A 10-day course of either this compound suspension (40 mg/kg/day, administered twice daily) or Cefuroxime axetil suspension (30 mg/kg/day, administered twice daily).

  • Efficacy Assessment: Physical examination, pneumatic otoscopy, and tympanogram were performed to evaluate the clinical response. Therapeutic equivalence was established by ruling out a difference of 15% in the percentages of clinical success (cure plus improvement).

  • Safety Assessment: Assessment of clinical adverse events reported by the patients or their guardians.

Study of Cefprozil vs. This compound in Skin and Skin-Structure Infections[3]
  • Study Design: A multicenter, randomized study.

  • Patient Population: 598 patients, aged 2 to 99 years, with diagnoses of impetigo, pyoderma, superficial abscess, or cellulitis.

  • Treatment Regimen: A 5 to 10-day course of either Cefprozil (500 mg once daily or 20 mg/kg once daily) or this compound (250 mg three times daily or 20 mg/kg daily in three equal doses).

  • Efficacy Assessment: Evaluation of satisfactory clinical response and pathogen eradication.

  • Safety Assessment: Monitoring and reporting of adverse clinical events.

Study of this compound AF vs. Cefuroxime Axetil in Acute Exacerbations of Chronic Bronchitis[4][5]
  • Study Design: A multicenter, randomized, single-blind study.

  • Patient Population: 170 adult ambulatory patients with AECB.

  • Treatment Regimen: A 10-day course of either this compound AF (500 mg twice daily) or Cefuroxime axetil (250 mg twice daily).

  • Efficacy Assessment: Clinical responses were assessed on days 17-24 after randomization. Assessment included the rate of cough release and resolution of other AECB symptoms. Pulmonary peak expiratory flow (PEF) was also measured.

  • Safety Assessment: Recording and comparison of gastrointestinal and other side effects in both treatment groups.

Mechanism of Action: A Visual Representation

Cephalosporins, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.

G cluster_bacterium Bacterial Cell cluster_drug Cephalosporin Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Inhibition Inhibition PBP->Inhibition CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis Peptidoglycan->Lysis CellWall->Lysis Weakened Cephalosporin This compound & Other Cephalosporins Cephalosporin->PBP Binds to Inhibition->Peptidoglycan Blocks

Caption: Mechanism of action of cephalosporins.

The accompanying diagram illustrates the experimental workflow for a typical randomized controlled trial comparing two oral antibiotics for a specific infection.

G cluster_workflow Clinical Trial Workflow Start Patient Screening & Informed Consent Randomization Randomization Start->Randomization TreatmentA Treatment Group A (e.g., this compound) Randomization->TreatmentA TreatmentB Treatment Group B (e.g., Cefuroxime axetil) Randomization->TreatmentB FollowUp Follow-up Assessments (Clinical & Bacteriological) TreatmentA->FollowUp TreatmentB->FollowUp DataAnalysis Data Analysis (Efficacy & Safety) FollowUp->DataAnalysis Conclusion Conclusion on Comparative Efficacy DataAnalysis->Conclusion

Caption: Generalized experimental workflow for a comparative clinical trial.

References

Cefaclor's Antibacterial Efficacy: A Comparative Analysis Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial spectrum and performance of Cefaclor against a range of clinically relevant bacterial isolates. The data presented is supported by established experimental protocols to assist in the validation and further development of antibacterial agents.

This compound: An Overview of its Antibacterial Activity

This compound is a second-generation cephalosporin antibiotic that has been in clinical use since 1979.[1] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4] Like other β-lactam antibiotics, this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3][5] This disruption leads to a weakened cell wall and subsequent cell lysis.

This compound has demonstrated a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[4] It is effective against a variety of common pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and methicillin-susceptible Staphylococcus aureus.[1][6]

Comparative In Vitro Susceptibility Data

The following tables summarize the in vitro activity of this compound and comparator antibiotics against common clinical isolates. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: Comparative Activity of this compound and Cefprozil Against Clinical Isolates [7]

Organism (Number of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive
Staphylococcus aureus (563)This compound4.08.0
Cefprozil1.02.0
Streptococcus pneumoniae (311)This compound1.02.0
Cefprozil0.250.5
Streptococcus pyogenes (174)This compound0.250.5
Cefprozil0.060.12
Gram-Negative
Haemophilus influenzae (461)This compound4.08.0
Cefprozil4.08.0
Moraxella catarrhalis (235)This compound2.04.0
Cefprozil1.02.0
Escherichia coli (137)This compound4.0>32
Cefprozil4.016.0
Klebsiella pneumoniae (63)This compound2.016.0
Cefprozil2.08.0
Proteus mirabilis (58)This compound2.04.0
Cefprozil4.08.0

Table 2: Comparative Efficacy of this compound and Amoxicillin-Clavulanate in Acute Otitis Media [8]

Treatment GroupClinical Success (Cure + Improvement)Bacteriological Eradication
This compound98%95%
Amoxicillin-Clavulanate85%78%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antibacterial susceptibility testing. Below are the standard protocols used to generate the data in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric of antibacterial potency.

a. Broth Dilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

  • Inoculum Preparation: A pure culture of the test organism is grown on a suitable agar medium. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Preparation: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Procedure: Equal volumes of the bacterial suspension and the antimicrobial dilutions are added to the wells of a microtiter plate.

  • Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

b. E-test

The E-test is a gradient diffusion method that provides a quantitative MIC value.

  • Inoculum Preparation: A bacterial suspension is prepared to a 0.5 McFarland standard.

  • Plating: A sterile cotton swab is dipped into the suspension and used to evenly inoculate the surface of a Mueller-Hinton agar plate.

  • E-test Strip Application: A plastic strip with a predefined, continuous gradient of the antibiotic is placed on the agar surface.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Interpretation: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the ellipse intersects the MIC scale on the strip.[1]

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: A bacterial suspension is prepared to a 0.5 McFarland standard.

  • Plating: A sterile cotton swab is used to evenly inoculate a Mueller-Hinton agar plate.

  • Disk Application: A paper disk containing a specified amount of the antibiotic (e.g., 30 µg for this compound) is placed on the agar surface.[9]

  • Incubation: The plate is incubated at 35°C for 16-18 hours.

  • Interpretation: The diameter of the zone of complete inhibition is measured. The result is interpreted as susceptible, intermediate, or resistant based on standardized interpretive criteria (e.g., for Haemophilus influenzae tested with a 30 µg this compound disk, ≥20 mm is susceptible and ≤16 mm is resistant).[10]

Visualizing Key Processes

To further clarify the experimental workflow and the mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_results Results Isolate Clinical Isolate Culture Pure Culture Isolate->Culture Streak Suspension Standardized Suspension (0.5 McFarland) Culture->Suspension Inoculate MIC MIC Determination (Broth Dilution / E-test) Suspension->MIC Disk Disk Diffusion (Kirby-Bauer) Suspension->Disk MIC_Value Quantitative MIC Value (µg/mL) MIC->MIC_Value Zone_Size Zone of Inhibition (mm) Disk->Zone_Size Interpretation Susceptibility Interpretation (S/I/R) MIC_Value->Interpretation Zone_Size->Interpretation

Caption: A generalized workflow for antimicrobial susceptibility testing.

Mechanism_of_Action This compound This compound (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->PBP Binds to Synthesis Peptidoglycan Synthesis PBP->Synthesis Catalyzes CellWall Stable Cell Wall Synthesis->CellWall Leads to Lysis Cell Lysis & Death Synthesis->Lysis Disruption leads to Inhibition->Synthesis Inhibits

Caption: this compound's mechanism of action via PBP inhibition.

Conclusion

This compound remains an effective antibiotic against a wide range of common respiratory and skin pathogens. The provided data and protocols offer a framework for comparative analysis in research and development settings. Continued surveillance of antimicrobial susceptibility is essential to guide clinical use and the development of new therapeutic agents.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Cefaclor and Cefadroxil

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic properties of two widely utilized cephalosporin antibiotics.

This guide provides an in-depth comparison of the pharmacokinetic profiles of Cefaclor and Cefadroxil, two orally administered cephalosporin antibiotics. Understanding the nuances of their absorption, distribution, metabolism, and excretion is paramount for optimizing therapeutic regimens and informing the development of new antibacterial agents. This document summarizes key quantitative data from comparative studies, outlines the experimental methodologies employed, and visualizes the typical workflow of such a pharmacokinetic investigation.

Key Pharmacokinetic Parameters: A Tabular Comparison

The following tables summarize the core pharmacokinetic parameters for this compound and Cefadroxil, derived from comparative clinical studies. These values highlight the fundamental differences in the bioavailability and persistence of these two drugs in the body.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound and Cefadroxil in Adults (Fasting State)

ParameterThis compoundCefadroxilReference
Dose 1000 mg1000 mg[1][2][3][4]
Peak Plasma Concentration (Cmax) 34.6 ± 7.8 mg/L33.0 ± 5.4 mg/L[1][2][3][4]
Time to Peak Plasma Concentration (Tmax) 30-60 minutes1.5 - 2.0 hours[5][6]
Area Under the Curve (AUC) 74.5 ± 9.9 h·mg/L70.1 ± 9.0 h·mg/L[1][2][3]
Elimination Half-Life (t½) 0.5 - 0.7 hours~1.5 hours[5][6][7]
Protein Binding 23.5%~20%[6][8]
Urinary Excretion (24h, unchanged) ~60-85%>90%[6][8][9]

Table 2: Pharmacokinetic Parameters in Pediatric Populations

ParameterThis compoundCefadroxilReference
Elimination Half-Life (t½) ~0.6 hours~1.5 hours[7]
Bioavailability LowerApproximately twice that of this compound[7]

In-Depth Look at Pharmacokinetic Profiles

Absorption: Both this compound and Cefadroxil are well absorbed after oral administration[5][8]. However, a key distinction lies in the rate of absorption. This compound reaches peak plasma concentrations much faster, typically within 30 to 60 minutes[5]. In contrast, Cefadroxil exhibits a slower absorption rate, with peak concentrations achieved between 1.5 and 2.0 hours[6]. The presence of food has been noted to reduce the rate, but not the overall extent, of this compound absorption[5]. Conversely, food does not appear to significantly interfere with the absorption of Cefadroxil[9].

Distribution: Both drugs are widely distributed into body tissues and fluids[6][10]. The plasma protein binding for both is relatively low, with this compound at approximately 23.5% and Cefadroxil at around 20%[6][8]. This indicates that a substantial fraction of the drugs in circulation is in the unbound, active form.

Metabolism: Neither this compound nor Cefadroxil undergoes significant metabolism in the body[5][8]. They are primarily excreted as unchanged parent compounds. However, this compound is known to be chemically unstable and can degrade in the body[5].

Excretion: The primary route of elimination for both antibiotics is through the kidneys via glomerular filtration and tubular secretion[8][9]. A significantly high percentage of an administered dose of both drugs is recovered unchanged in the urine. For Cefadroxil, over 90% of the drug is excreted in the urine within 24 hours[6][9]. This compound also has a high urinary excretion, with approximately 60% to 85% of the drug eliminated unchanged within 8 hours[8]. The slower elimination of Cefadroxil, reflected in its longer half-life, is a notable difference compared to the rapid excretion of this compound[7].

Experimental Protocols

The data presented in this guide are derived from rigorous clinical pharmacokinetic studies. While specific protocols may vary between studies, the following outlines the general methodologies employed.

Study Design: Comparative pharmacokinetic studies of this compound and Cefadroxil are often conducted as randomized, crossover trials[1][2][3]. This design involves administering a single oral dose of each drug to a group of healthy volunteers on separate occasions, with a washout period in between. This allows for a direct comparison of the drugs' pharmacokinetic profiles within the same individuals, minimizing inter-subject variability. Studies are typically conducted in a fasting state to avoid any influence of food on drug absorption[1][2][3].

Blood Sampling and Analysis: To determine the plasma concentration-time profile of each drug, blood samples are collected at predetermined intervals following oral administration. A typical sampling schedule might include a pre-dose sample, followed by multiple samples over a period of 8 to 24 hours to capture the absorption, distribution, and elimination phases[1][2][3]. Plasma is separated from the blood samples, and the concentration of the antibiotic is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.

Determination of Pharmacokinetic Parameters:

  • Cmax and Tmax: These parameters are determined directly from the plasma concentration-time data for each subject. Cmax represents the highest observed plasma concentration, and Tmax is the time at which this peak concentration occurs.

  • AUC: The Area Under the Curve is calculated from the plasma concentration-time plot using the trapezoidal rule. AUC is a measure of the total drug exposure over time.

  • Elimination Half-Life (t½): This is calculated from the terminal elimination phase of the plasma concentration-time curve.

  • Protein Binding: The extent of plasma protein binding is typically determined in vitro using methods such as equilibrium dialysis or ultrafiltration. These techniques separate the unbound (free) drug from the protein-bound drug, allowing for the quantification of each fraction.

  • Urinary Excretion: To measure the amount of unchanged drug excreted in the urine, total urine output is collected over a 24-hour period following drug administration[1][2][3]. The concentration of the antibiotic in the urine is then measured using a validated analytical method like HPLC.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical comparative pharmacokinetic study for oral antibiotics like this compound and Cefadroxil.

G cluster_study_design Study Design & Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis SubjectRecruitment Subject Recruitment (Healthy Volunteers) DrugAdmin1 Drug A Administration (e.g., this compound) SubjectRecruitment->DrugAdmin1 Washout Washout Period DrugAdmin1->Washout BloodSampling Serial Blood Sampling DrugAdmin1->BloodSampling UrineCollection 24-hour Urine Collection DrugAdmin1->UrineCollection DrugAdmin2 Drug B Administration (e.g., Cefadroxil) Washout->DrugAdmin2 DrugAdmin2->BloodSampling DrugAdmin2->UrineCollection PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation DrugQuantificationUrine Drug Quantification in Urine (e.g., HPLC) UrineCollection->DrugQuantificationUrine DrugQuantificationPlasma Drug Quantification in Plasma (e.g., HPLC) PlasmaSeparation->DrugQuantificationPlasma PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½) DrugQuantificationPlasma->PK_Parameters DrugQuantificationUrine->PK_Parameters StatisticalAnalysis Statistical Comparison PK_Parameters->StatisticalAnalysis

Caption: Workflow of a comparative pharmacokinetic study.

References

Cefaclor's Efficacy Against Beta-Lactamase Producing Haemophilus influenzae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cefaclor's performance against beta-lactamase producing Haemophilus influenzae relative to other antimicrobial agents. The information presented is supported by experimental data from peer-reviewed studies to assist in research and development efforts.

Executive Summary

This compound, a second-generation cephalosporin, demonstrates sustained inhibitory activity against strains of Haemophilus influenzae that produce beta-lactamase enzymes. This efficacy is primarily attributed to its relative stability in the presence of these enzymes compared to beta-lactam antibiotics like ampicillin.[1][2] While not as potent as some newer agents, this compound's ability to achieve significant periplasmic concentrations allows it to effectively bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis.[1][2] This guide will delve into the comparative in vitro activity of this compound, detail the experimental methodologies used to determine its efficacy, and illustrate the underlying mechanisms of action and resistance.

Comparative In Vitro Efficacy

The in vitro activity of this compound against beta-lactamase producing H. influenzae is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize MIC data from various studies, comparing this compound to other antibiotics.

Table 1: MIC₅₀ and MIC₉₀ Values for this compound and Comparator Antibiotics against Beta-Lactamase Positive H. influenzae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
This compound 4.0>32.0[3]
Ampicillin>32.0>32.0[4]
Amoxicillin-Clavulanate0.5/0.251/0.5[4]
Cephalexin8.0-[1]
Cefuroxime0.51.0[4]
Cefprozil1.02.0[4]

MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.

Table 2: Comparative Activity of this compound against H. influenzae Strains with Different Beta-Lactamase Types

Beta-Lactamase TypeAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
TEM-1 This compound --[5]
ROB-1 This compound 16.0>32.0[3]
TEM-1 Ampicillin32.0>32.0[4]
ROB-1 Ampicillin---

Note: Data for all antibiotic/beta-lactamase type combinations were not available in the reviewed literature.

Experimental Protocols

The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST). The following is a generalized protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining Minimum Inhibitory Concentrations (MICs) for H. influenzae.

Broth Microdilution MIC Assay

This method determines the MIC of an antibiotic in a liquid growth medium.

  • Inoculum Preparation:

    • Pure colonies of H. influenzae are subcultured on a supplemented chocolate agar plate and incubated in a CO₂-enriched atmosphere.[6]

    • A bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton) to match the turbidity of a 0.5 McFarland standard.[6] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Plate Preparation:

    • A series of two-fold dilutions of the antimicrobial agents are prepared in Haemophilus Test Medium (HTM) broth in a 96-well microtiter plate.[7]

    • Each well is inoculated with the standardized bacterial suspension.

  • Incubation:

    • The microtiter plates are incubated at 35-37°C in a 5% CO₂ atmosphere for 16-20 hours.[7]

  • Result Interpretation:

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[8]

Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antibiotics impregnated on paper disks.

  • Inoculum Preparation:

    • A bacterial suspension is prepared as described for the broth microdilution assay.

  • Plate Inoculation:

    • A sterile swab is used to evenly inoculate the entire surface of an HTM agar plate with the bacterial suspension.[6]

  • Disk Application:

    • Paper disks impregnated with specific concentrations of antibiotics are placed on the agar surface.[6]

  • Incubation:

    • The plates are incubated under the same conditions as the broth microdilution assay.[6]

  • Result Interpretation:

    • The diameter of the zone of growth inhibition around each disk is measured. These zone diameters are then correlated with MIC values and interpretive categories (susceptible, intermediate, or resistant) based on CLSI or EUCAST guidelines.[6][7]

Mechanism of Action and Resistance

dot

Cefaclor_MoA_and_Resistance cluster_periplasm Periplasmic Space cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm CEF_peri This compound PBP Penicillin-Binding Proteins (PBPs) CEF_peri->PBP Binds to BL Beta-Lactamase CEF_peri->BL Hydrolyzed by CellWall_Synth Cell Wall Synthesis PBP->CellWall_Synth Inhibits Inactive_CEF Inactive this compound BL->Inactive_CEF CEF_extra This compound CEF_extra->CEF_peri Enters via porins CellLysis Cell Lysis CellWall_Synth->CellLysis Leads to

Caption: Mechanism of this compound action and beta-lactamase resistance.

This compound, like other beta-lactam antibiotics, functions by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[9] This is achieved by binding to and inactivating Penicillin-Binding Proteins (PBPs). The primary mechanism of resistance in H. influenzae is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring of the antibiotic, rendering it inactive.[9] this compound's efficacy against such strains stems from its increased stability against certain beta-lactamases, particularly the common TEM-1 type, compared to ampicillin.[5][10] This allows more of the active drug to reach the PBPs. However, some beta-lactamases, such as ROB-1, can confer higher levels of resistance to this compound.[3]

Experimental and Logical Workflows

dot

AST_Workflow cluster_testing Antimicrobial Susceptibility Testing cluster_results Data Analysis start Isolate H. influenzae from clinical sample subculture Subculture on supplemented chocolate agar start->subculture mcfarland Prepare 0.5 McFarland standard suspension subculture->mcfarland mic Broth Microdilution (MIC) mcfarland->mic disk Disk Diffusion mcfarland->disk incubate Incubate at 35-37°C in 5% CO2 mic->incubate disk->incubate read_mic Read MIC value incubate->read_mic read_zone Measure zone diameter incubate->read_zone interpret Interpret results (S, I, R) using CLSI/EUCAST breakpoints read_mic->interpret read_zone->interpret

Caption: Workflow for antimicrobial susceptibility testing of H. influenzae.

The workflow for determining the in vitro efficacy of this compound against H. influenzae follows a standardized procedure to ensure reproducibility and accuracy of results. This process begins with the isolation and purification of the bacterial strain, followed by the preparation of a standardized inoculum. The susceptibility is then determined using methods such as broth microdilution or disk diffusion, with results interpreted according to established clinical breakpoints.

References

A Comparative Analysis of Cefaclor and Other Oral Cephalosporins: A Focus on Side Chain Structure and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the second-generation cephalosporin, Cefaclor, with other structurally related oral cephalosporins, namely Cephalexin, Cefprozil, and Loracarbef. The analysis focuses on the influence of their side chain structures on antibacterial activity, stability against β-lactamases, and pharmacokinetic profiles, supported by experimental data.

Structural Comparison of Side Chains

The antibacterial spectrum and clinical efficacy of cephalosporins are significantly influenced by the chemical nature of the side chains at the C-7 and C-3 positions of the 7-aminocephalosporanic acid nucleus. This compound, Cephalexin, Cefprozil, and the carbacephem Loracarbef share a similar D-phenylglycyl group at the C-7 position (R1 side chain), which contributes to their activity against a range of Gram-positive and some Gram-negative bacteria.[1] The primary structural variations, which dictate differences in their performance, are found at the C-3 position (R2 side chain) and, in the case of Loracarbef, the core ring structure.[1]

G cluster_this compound This compound cluster_Cephalexin Cephalexin cluster_Cefprozil Cefprozil cluster_Loracarbef Loracarbef This compound { this compound |  R1: D-phenylglycyl |  R2: -Cl} Cephalexin { Cephalexin |  R1: D-phenylglycyl |  R2: -CH3} This compound:f1->Cephalexin:f1 Similar Loracarbef { Loracarbef (Carbacephem) |  R1: D-phenylglycyl |  R2: -Cl | Core: 1-carba-1-dethia} This compound:f1->Loracarbef:f1 Identical Cefprozil { Cefprozil |  R1: D-p-hydroxyphenylglycyl |  R2: -CH=CH-CH3 (cis/trans)} Core 7-Aminocephalosporanic Acid Core Core->this compound:f0 Core->Cephalexin:f0 Core->Cefprozil:f0 Core->Loracarbef:f0 Modified Core

Comparative In Vitro Antibacterial Activity

The in vitro efficacy of these cephalosporins is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of bacterial isolates (MIC90). This compound generally exhibits greater in vitro activity against many Gram-negative bacteria compared to the first-generation cephalosporin, Cephalexin.[1][2] Cefprozil and Loracarbef also demonstrate enhanced activity against certain respiratory pathogens.[1]

Organism This compound MIC90 (µg/mL) Cephalexin MIC90 (µg/mL) Cefprozil MIC90 (µg/mL) Loracarbef MIC90 (µg/mL)
Streptococcus pneumoniae (Penicillin-susceptible)0.125[3]>32[4]0.5[5]N/A
Haemophilus influenzae (β-lactamase negative)0.5[3]1642
Haemophilus influenzae (β-lactamase positive)1[3]3284
Moraxella catarrhalis (β-lactamase positive)0.25[3]410.5
Staphylococcus aureus (Oxacillin-susceptible)≤ 0.5[3]822
Escherichia coli0.25[3]1644
Klebsiella pneumoniae0.25[3]842

Note: Data is compiled from multiple sources and should be interpreted with caution as testing conditions may vary.

Stability to β-Lactamases

A crucial factor in the efficacy of β-lactam antibiotics is their stability against hydrolysis by bacterial β-lactamases. This compound is known to be susceptible to hydrolysis by some common β-lactamases.[2][6] The structural modifications in Cefprozil and Loracarbef are intended to confer enhanced stability.

Cephalosporin Relative Stability to Hydrolysis
This compound Susceptible to hydrolysis by some plasmid-mediated and chromosomally mediated β-lactamases.[6] It is resistant to Type III (TEM) β-lactamases but can be degraded by Type I, IV, and V enzymes.[2]
Cephalexin Generally susceptible to hydrolysis by many common β-lactamases.[6]
Cefprozil Generally more stable than this compound and Cephalexin against many common β-lactamases.[5]
Loracarbef The carbacephem nucleus provides greater chemical stability in solution compared to the cephem nucleus of this compound.[1]

G cluster_antibiotics Oral Cephalosporins cluster_enzymes β-Lactamases This compound This compound TEM TEM-1, TEM-2 This compound->TEM Resistant AmpC AmpC This compound->AmpC Susceptible Cephalexin Cephalexin Cephalexin->TEM Susceptible Cephalexin->AmpC Susceptible Cefprozil Cefprozil Cefprozil->TEM More Stable Loracarbef Loracarbef Loracarbef->TEM More Stable SHV SHV-1

Comparative Pharmacokinetics

The pharmacokinetic profiles of these cephalosporins, particularly their absorption and elimination half-lives, are influenced by their chemical structures. Cefprozil exhibits a significantly longer elimination half-life compared to this compound, which may allow for less frequent dosing.[7]

Parameter This compound Cephalexin Cefprozil
Dose (mg) 500500500
Cmax (µg/mL) 17.3[7]18.011.2[7]
Tmax (h) 0.751.01.5
Half-life (h) 0.6[7]0.91.3[7]
AUC (µg·h/mL) 16.539.035.5
Urinary Excretion (%) ~60~90~60

Data is primarily from a comparative study in healthy volunteers and should be considered in that context. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: Stock solutions of each cephalosporin are prepared and serially diluted in Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units/mL).

  • Incubation: A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antibiotic solutions.

  • Reading Results: The plates are incubated at 35-37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

G A Prepare serial dilutions of cephalosporins C Inoculate microtiter plates A->C B Standardize bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Determine lowest concentration with no visible growth (MIC) D->E

β-Lactamase Stability Assay

The stability of cephalosporins to β-lactamase hydrolysis can be assessed using a spectrophotometric assay.

  • Enzyme and Substrate Preparation: A purified β-lactamase solution and solutions of the cephalosporins are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Hydrolysis Reaction: The cephalosporin solution is added to the β-lactamase solution, and the change in absorbance over time is monitored using a spectrophotometer at a wavelength specific to the β-lactam ring.

  • Calculation of Hydrolysis Rate: The rate of hydrolysis is calculated from the change in absorbance and is often expressed relative to a standard substrate like penicillin G.

Pharmacokinetic Study in Healthy Volunteers

Pharmacokinetic parameters are determined through clinical trials involving healthy adult volunteers.

  • Study Design: A randomized, open-label, crossover study design is often employed, where each subject receives a single oral dose of each cephalosporin with a washout period between administrations.

  • Drug Administration and Sampling: Following an overnight fast, subjects are administered a single oral dose of the cephalosporin. Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 12-24 hours post-dose). Urine is also collected over specified intervals.

  • Bioanalytical Method: The concentrations of the cephalosporins in plasma and urine are determined using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.

Conclusion

The side chain structures of this compound, Cephalexin, Cefprozil, and Loracarbef play a pivotal role in defining their respective antibacterial activities, stability profiles, and pharmacokinetic properties. While the shared D-phenylglycyl R1 side chain provides a similar spectrum of activity against many common pathogens, the modifications at the R2 position and the core nucleus lead to notable differences. This compound demonstrates improved activity over Cephalexin against certain Gram-negative bacteria. Cefprozil and Loracarbef, with their distinct structural modifications, offer potential advantages in terms of β-lactamase stability and pharmacokinetic profiles. This comparative analysis, supported by experimental data, provides a valuable resource for researchers and drug development professionals in the field of antibacterial drug discovery and development.

References

In vitro synergy testing of Cefaclor with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro synergistic activity of Cefaclor when combined with other antimicrobial agents. This guide summarizes key experimental findings, details methodologies, and presents logical workflows to facilitate further research and development in the field of combination antimicrobial therapy.

This compound, a second-generation oral cephalosporin, functions by inhibiting bacterial cell wall synthesis and is effective against a range of Gram-positive and Gram-negative organisms.[1] While primarily prescribed for respiratory tract infections, it also sees use in treating skin and urinary tract infections.[1] The increasing prevalence of antimicrobial resistance, particularly from extended-spectrum β-lactamase (ESBL)-producing bacteria, has spurred investigations into combination therapies to enhance the efficacy of existing antibiotics like this compound. This guide focuses on the in vitro evidence of this compound's synergistic potential with various antimicrobial partners.

This compound in Combination with β-Lactamase Inhibitors

The most robust evidence for this compound's synergistic activity lies in its combination with β-lactamase inhibitors, particularly clavulanic acid and sulbactam. These combinations are designed to overcome resistance in bacteria that produce β-lactamase enzymes, which inactivate β-lactam antibiotics like this compound.

A key study investigated the in vitro activity of this compound, both alone and in combination with clavulanic acid (CA) and sulbactam (SUL), against 52 ESBL-producing Escherichia coli isolates from urinary tract infections.[1][2] The findings demonstrated a significant synergistic and bactericidal effect of the combinations.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study, showcasing the enhanced efficacy of this compound when combined with β-lactamase inhibitors.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Combinations against ESBL-Producing E. coli [1][2]

Antimicrobial Agent/CombinationMIC50 (µg/mL)MIC90 (µg/mL)
This compound (CFC)>128>128
This compound/Clavulanic Acid (CFC/CA)8/464/32
This compound/Sulbactam (CFC/SUL)8/464/32
This compound/Clavulanic Acid/Sulbactam (CFC/CA/SUL)8/4/464/32/32

Table 2: Susceptibility Restoration and Inhibition Zone Diameters for this compound Combinations against ESBL-Producing E. coli [1]

Antimicrobial Agent/CombinationMean Inhibition Zone (mm)Susceptibility Restoration (%)
This compound (CFC)6.6-
This compound/Clavulanic Acid (CFC/CA)16.454%
This compound/Sulbactam (CFC/SUL)18.356%
This compound/Clavulanic Acid/Sulbactam (CFC/CA/SUL)19.669.2%
Experimental Protocols

The study employed several standard methods to evaluate the in vitro synergy of this compound with β-lactamase inhibitors.

Disk Diffusion Method: This method was used to initially screen for susceptibility. Standard antimicrobial disks were placed on agar plates inoculated with the bacterial isolates. The diameter of the zone of inhibition around the disk indicates the susceptibility of the bacteria to the antimicrobial agent.

Broth Microdilution Method: This method was used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Serial dilutions of the antimicrobial agents were prepared in 96-well microtiter plates, which were then inoculated with the bacterial suspension. The plates were incubated, and the MIC was determined by observing the lowest concentration that inhibited bacterial growth.[1]

Time-Kill Assay: This dynamic method evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Bacterial cultures were exposed to the antimicrobial agents alone and in combination at specific concentrations. Aliquots were removed at various time points (e.g., 0, 2, 4, 6, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. A bactericidal effect is defined as a ≥3-log10 reduction in the initial bacterial inoculum.[1]

Disk Approximation Method: This qualitative method assesses synergy by placing disks of the different antimicrobial agents at a specific distance from each other on an inoculated agar plate. An enhancement of the zone of inhibition between the disks suggests a synergistic interaction.[1]

Signaling Pathways and Experimental Workflows

The interaction between this compound and β-lactamase inhibitors is a direct biochemical one, where the inhibitor protects the antibiotic from enzymatic degradation. The experimental workflow to determine this synergy is a multi-step process.

Synergy_Testing_Workflow cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_dynamic Dynamic Interaction cluster_qualitative Qualitative Confirmation cluster_interpretation Interpretation of Results Disk_Diffusion Disk Diffusion Method MIC_Determination Broth Microdilution (MIC) Disk_Diffusion->MIC_Determination Isolates showing susceptibility restoration Time_Kill Time-Kill Assay MIC_Determination->Time_Kill Confirmation of activity Disk_Approximation Disk Approximation MIC_Determination->Disk_Approximation Confirmation of synergy Synergy_Determination Determination of Synergy/ Bactericidal Effect Time_Kill->Synergy_Determination Disk_Approximation->Synergy_Determination

Caption: Workflow for In Vitro Synergy Testing of this compound.

This compound in Combination with Sophorolipids

Emerging research has explored the synergistic potential of this compound with non-antibiotic agents. One such study investigated the combination of this compound with sophorolipids (SLs), a class of biosurfactants, against E. coli.

Quantitative Data Summary

The study demonstrated that the combination of this compound and sophorolipids resulted in a more rapid and potent bactericidal effect compared to either agent alone.

Table 3: Percentage Reduction in E. coli Colony Forming Units (CFU) Over Time [3]

Time (hours)This compound Alone (%)This compound + Sophorolipid (%)Sophorolipid Alone (%)
2~50~98<20
4~75~98~30
6~98>99~40

Note: Values are approximated from the graphical data presented in the source.[3]

The study suggests that sophorolipids may enhance the efficacy of this compound by increasing the permeability of the bacterial cell membrane, thus facilitating the entry of the antibiotic.[4]

Experimental Protocol

Time-Dependent Bacterial Inhibition Assay: The synergistic action was evaluated using a time-kill methodology. E. coli cultures were exposed to this compound alone, sophorolipid alone, and the combination of both. Samples were collected at different time intervals (0, 2, 4, and 6 hours), and the number of viable bacteria was determined by plating and colony counting. The percentage reduction in CFU was then calculated relative to the initial inoculum.[5]

This compound in Combination with Other Antimicrobial Classes: A Data Gap

Despite the clear evidence of synergy with β-lactamase inhibitors and promising results with sophorolipids, there is a notable lack of published in vitro synergy studies for this compound in combination with other major classes of antimicrobial agents, including:

  • Macrolides (e.g., Azithromycin, Erythromycin)

  • Aminoglycosides (e.g., Gentamicin, Tobramycin)

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)

While some clinical studies have compared the efficacy of this compound to macrolides, these do not provide data on synergistic interactions at the in vitro level. This represents a significant gap in the current understanding of this compound's potential in combination therapy and highlights an area ripe for future research. Such studies, employing checkerboard and time-kill assays, would be invaluable in determining the Fractional Inhibitory Concentration Index (FICI) and the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

The logical workflow for investigating these potential synergies would follow the established protocols outlined in this guide.

Future_Research_Workflow cluster_hypothesis Hypothesis Generation cluster_testing In Vitro Testing cluster_analysis Data Analysis & Interpretation Hypothesis Potential Synergy of this compound with: - Macrolides - Aminoglycosides - Fluoroquinolones Checkerboard Checkerboard Assay (FICI) Hypothesis->Checkerboard Primary screen Time_Kill_Future Time-Kill Assay Hypothesis->Time_Kill_Future Dynamic interaction Analysis Determine Synergy/Antagonism Checkerboard->Analysis Time_Kill_Future->Analysis

Caption: Proposed Workflow for Future Synergy Studies of this compound.

Conclusion

The available in vitro data strongly support the synergistic and bactericidal effects of combining this compound with β-lactamase inhibitors against ESBL-producing E. coli. Furthermore, preliminary evidence suggests that non-antibiotic agents like sophorolipids can also enhance the activity of this compound. However, there is a clear need for further research to explore the synergistic potential of this compound with other major antimicrobial classes. Such investigations are crucial for expanding the therapeutic utility of this established antibiotic in an era of growing antimicrobial resistance.

References

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